molecular formula C4H6ClNO B2562676 (R)-4-Chloro-3-hydroxybutyronitrile CAS No. 113844-99-8; 84367-31-7

(R)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B2562676
CAS No.: 113844-99-8; 84367-31-7
M. Wt: 119.55
InChI Key: LHBPNZDUNCZWFL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Chloro-3-hydroxybutyronitrile is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Chloro-3-hydroxybutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Chloro-3-hydroxybutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84367-31-7
Record name (3R)-4-chloro-3-hydroxybutanenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide to Structural Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure Analysis of (R)-4-Chloro-3-hydroxybutyronitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction

(R)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7) is a pivotal chiral building block in the pharmaceutical industry.[1][2] It serves as the structural foundation for the "statin" side chain (e.g., Atorvastatin, Rosuvastatin) and is a direct precursor to L-carnitine (Vitamin BT).

In drug development, the integrity of this intermediate determines the enantiomeric excess (ee) and impurity profile of the final API. A compromised starting material can lead to downstream racemization or the formation of difficult-to-remove diastereomers. This guide provides a rigorous, data-driven framework for the structural characterization, impurity profiling, and stereochemical analysis of this compound.

Structural Characterization & Physical Properties

Before advanced spectroscopic analysis, the fundamental physical constants must be verified. Deviations here often indicate gross contamination (e.g., water, solvents, or hydrolysis products).

Core Physical Data
ParameterSpecificationNotes
Molecular Formula C₄H₆ClNO
Molecular Weight 119.55 g/mol
Appearance Colorless to light yellow liquidDarkening indicates oxidation or polymerization.
Boiling Point 110°C @ 1 mmHgHigh vacuum required to prevent thermal decomposition.
Density 1.25 g/mL (20°C)
Refractive Index

= 1.474
Specific Rotation

to

Measured neat. Critical for enantiomeric verification.
Functional Group Analysis

The molecule contains three distinct chemically active sites:

  • Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or reduction.

  • Secondary Alcohol (-OH): The chiral center (

    
    ).
    
  • Alkyl Chloride (-CH₂Cl): Susceptible to nucleophilic attack (e.g., cyclization to epoxides).

Spectroscopic Analysis (The "How")

This section details the expected spectral signatures.[3][4][5][6] These protocols serve as the primary identity test.

Infrared Spectroscopy (FT-IR)

Method: Neat liquid film on NaCl/KBr plates.

  • Hydroxyl (-OH): Broad, strong band at 3400–3450 cm⁻¹ .

  • Nitrile (-CN): Sharp, distinct band at 2250–2260 cm⁻¹ .

  • C-H Stretch: Peaks around 2900–3000 cm⁻¹ (aliphatic).

  • C-Cl Stretch: Strong bands in the fingerprint region, typically 600–800 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆. (CDCl₃ values provided below)

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
¹H 4.15 – 4.25Multiplet1HCH -OHChiral center methine. Shifted by O and adjacent Cl/CN.
¹H 3.60 – 3.70Doublet/Multiplet2HCH₂ -ClDeshielded by Chlorine.
¹H 2.65 – 2.80dd / Multiplet2HCH₂ -CNAnisotropic shielding by Cyano group.
¹H ~3.0 - 4.0Broad Singlet1H-OH Variable; disappears with D₂O shake.
¹³C ~117.5Singlet-C NCharacteristic nitrile carbon.
¹³C ~67.0Singlet-C H-OHCarbinol carbon.
¹³C ~47.5Singlet-C H₂-ClChloromethyl carbon.
¹³C ~23.5Singlet-C H₂-CNMethylene alpha to nitrile.
Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): Weak peaks at m/z 119 and 121 (3:1 ratio characteristic of

    
    Cl/
    
    
    
    Cl).
  • Base Peak: Often observed at m/z 49 (

    
    ) or related fragments.
    
  • Key Fragments:

    • m/z 83/85: Loss of HCl (M - 36).

    • m/z 70: Loss of

      
       group (M - 49).
      
    • m/z 69/71: Loss of

      
       and H.
      

Stereochemical Purity Analysis (The "Crux")

For an (R)-enantiomer intended for pharmaceutical synthesis, "chemical purity" is insufficient.[2] Enantiomeric Excess (ee) must be >99%.

Chiral HPLC Method

Standard reversed-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (IPA) = 90 : 10 (v/v).

    • Note: The high hexane content is necessary for normal-phase interaction with the amylose/cellulose backbone.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Nitrile absorbance).

  • Temperature: 25°C.

  • Expected Result: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. (R) typically elutes second on OD-H columns, but standards must be run to confirm.

Specific Rotation Confirmation

While HPLC gives the ratio, polarimetry confirms absolute configuration.

  • Protocol: Dissolve sample in Methanol or measure neat.

  • Acceptance Criteria:

    
     (neat). A lower value implies racemization.
    

Impurity Profiling & Synthesis Pathways

Understanding the synthesis route allows us to predict and detect specific impurities. The standard route involves the ring-opening of (R)-Epichlorohydrin with Cyanide.

Common Impurities
  • 1,3-Dichloro-2-propanol: Formed if HCl is present (ring opening by Cl⁻ instead of CN⁻).

    • Detection: GC-MS (distinct isotope pattern for 2 Cl atoms).

  • 3,4-Dihydroxybutyronitrile: Formed by hydrolysis of the chloride or epoxide opening by water.

    • Detection: HPLC (elutes earlier due to high polarity).

  • Unreacted Epichlorohydrin: Highly toxic alkylating agent. Must be controlled to ppm levels.

  • Oligomers: Thermal degradation products if distilled at too high a temperature.

Visualization of Synthesis & Analysis Workflow

G Start Start: (R)-Epichlorohydrin Product (R)-4-Chloro-3-hydroxybutyronitrile (Target Molecule) Start->Product Ring Opening Impurity1 Impurity A: 1,3-Dichloro-2-propanol (Side rxn with Cl-) Start->Impurity1 + HCl (Trace) Impurity2 Impurity B: 3,4-Dihydroxybutyronitrile (Hydrolysis) Start->Impurity2 + H2O Reagent + HCN / NaCN (Catalyst: pH 7-8) Reagent->Product Analysis Analytical Workflow Product->Analysis GC GC-MS / GC-FID (Chemical Purity & Residual Solvents) Analysis->GC HPLC Chiral HPLC (OD-H) (Enantiomeric Excess) Analysis->HPLC Polarimeter Polarimetry (Absolute Config Confirmation) Analysis->Polarimeter

Figure 1: Synthesis pathway from Epichlorohydrin and the subsequent analytical decision tree for quality control.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Standard Operating Procedure)
  • Sample Preparation: Dilute 10 mg of (R)-4-Chloro-3-hydroxybutyronitrile in 10 mL of Ethanol/Hexane (1:9).

  • System Setup: Install Chiralcel OD-H column.[7] Equilibrate with Hexane:IPA (90:10) for 30 minutes at 1.0 mL/min.

  • Blank Run: Inject 10 µL of solvent blank to ensure baseline stability.

  • Standard Injection: Inject racemic standard (if available) to establish resolution (

    
    ) between (R) and (S) peaks. 
    
    
    
    should be > 1.5.[1]
  • Sample Injection: Inject 10 µL of the sample.

  • Calculation:

    
    
    
Protocol B: GC Purity Analysis
  • Column: DB-5 or equivalent (30m x 0.25mm ID, 0.25 µm film).[8]

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Injector: 250°C, Split ratio 20:1.

  • Detector: FID @ 280°C.

References

  • Sigma-Aldrich. (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification & Spectral Data. Link

  • BenchChem. Technical Data: (S)-4-chloro-3-hydroxybutyronitrile Properties and Applications. Link

  • ChemicalBook. Synthesis and Impurity Profile of 4-Chloro-3-hydroxybutyronitrile (CAS 127913-44-4). Link

  • TCI Chemicals. Product Specification: (R)-4-Chloro-3-hydroxybutyronitrile. Link

  • Phenomenex. Chiral HPLC Column Selection Guide (Polysaccharide Phases). Link

Sources

solubility of (R)-4-Chloro-3-hydroxybutyronitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of (R)-4-Chloro-3-hydroxybutyronitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the landscape of pharmaceutical and organic chemistry.[1][2] With the CAS Registry Number 84367-31-7, this compound is a critical intermediate in the synthesis of a variety of significant bioactive molecules.[1] Notably, it is a key precursor in the manufacturing of widely prescribed statin drugs, which are inhibitors of HMG-CoA reductase used to treat hypercholesterolemia.[3][4][5] Its utility also extends to the synthesis of L-carnitine, a vital compound for fatty acid metabolism.[1][6]

Physicochemical Properties of (R)-4-Chloro-3-hydroxybutyronitrile

A comprehensive understanding of the physicochemical properties of (R)-4-chloro-3-hydroxybutyronitrile is fundamental to predicting its solubility behavior. The molecule's structure, featuring a hydroxyl group, a nitrile group, and a chlorine atom, imparts a unique combination of polarity and reactivity.[2]

PropertyValueSource(s)
Molecular Formula C₄H₆ClNO[2][7]
Molecular Weight 119.55 g/mol [2][7]
Appearance Colorless to light yellow liquid[2][7]
Density 1.250 g/mL at 20 °C[7][8][9]
Boiling Point 110 °C at 1 mmHg[2][7][8][9]
Refractive Index n20/D 1.474[8][9]
Optical Rotation [α]25/D +11.0° (neat)[8]
Flash Point 113 °C (closed cup)[8]

These properties indicate that (R)-4-chloro-3-hydroxybutyronitrile is a relatively polar molecule with a high boiling point, suggesting that intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, play a significant role in its physical state.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously. ΔG_mix is a function of the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix), as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

For (R)-4-chloro-3-hydroxybutyronitrile, its hydroxyl (-OH) and nitrile (-C≡N) groups can participate in hydrogen bonding, both as a donor and an acceptor. The chloro- group (-Cl) also contributes to the molecule's polarity. Therefore, it is expected to exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in these interactions. Conversely, its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be limited.

Qualitative Solubility Insights from Synthetic Methodologies

While quantitative data is scarce, qualitative inferences about the solubility of (R)-4-chloro-3-hydroxybutyronitrile can be drawn from its synthesis and purification procedures documented in patents and scientific literature.

  • Reaction Solvents: The synthesis of (R)-4-chloro-3-hydroxybutyronitrile often involves the use of water or a mixture of water and alcohols, indicating its solubility in these media.[6][10]

  • Extraction Solvents: Following its synthesis, (R)-4-chloro-3-hydroxybutyronitrile is typically extracted from the aqueous reaction mixture using organic solvents such as ethyl acetate or ether.[1][6] This demonstrates its preferential solubility in these moderately polar aprotic solvents over water under certain conditions.

Experimental Determination of Solubility

To address the lack of quantitative data, a reliable experimental protocol is essential. The isothermal equilibrium method is a standard and accurate technique for determining the solubility of a compound in various solvents at different temperatures.

Experimental Workflow Diagram

G prep Solvent & Solute Preparation equilibration Equilibration at Constant Temperature prep->equilibration Addition to sealed vials sampling Sample Withdrawal & Filtration equilibration->sampling After reaching equilibrium analysis Concentration Analysis (e.g., HPLC, GC) sampling->analysis Dilution & Injection data Data Processing & Solubility Calculation analysis->data Peak area integration

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Protocol
  • Materials and Reagents:

    • (R)-4-chloro-3-hydroxybutyronitrile (purity > 97%)

    • Selected organic solvents (analytical grade)

    • Thermostatically controlled shaker or water bath

    • Calibrated thermometer

    • Analytical balance

    • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., HPLC with a suitable detector or GC)

  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-4-chloro-3-hydroxybutyronitrile to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sampling and Sample Preparation:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of (R)-4-chloro-3-hydroxybutyronitrile.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Data Analysis and Calculation:

    • Calculate the solubility of (R)-4-chloro-3-hydroxybutyronitrile in the solvent at the given temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / (Volume of initial sample) × 100

Conclusion

(R)-4-chloro-3-hydroxybutyronitrile is an indispensable chiral intermediate in the pharmaceutical industry, particularly in the synthesis of statins.[3][11] While there is a notable absence of comprehensive quantitative solubility data in the public domain, an understanding of its physicochemical properties and qualitative solubility behavior provides a solid foundation for its effective use.[1] The detailed experimental protocol provided in this guide offers a robust framework for researchers and drug development professionals to determine the precise solubility of (R)-4-chloro-3-hydroxybutyronitrile in various organic solvents. This will enable the optimization of synthetic and purification processes, ultimately leading to more efficient and cost-effective production of life-saving pharmaceuticals.

References

  • (R)-()-4-Chloro-3-hydroxybutyronitrile - MySkinRecipes. [Link]

  • Study on the Asymmetric Synthesis of Statins Intermediate Ethyl (S)-4-Chloro-3-Hydroxybutyrate - Dissertation. [Link]

  • US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google P
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs - MDPI. [Link]

  • Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy - ResearchGate. [Link]

  • A Review on Synthesis and Applications of Statin Family. [Link]

  • JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google P
  • CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google P

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Chiral 4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 4-chloro-3-hydroxybutyronitrile is a critical building block in the synthesis of numerous pharmaceuticals, including the widely prescribed cholesterol-lowering drug, atorvastatin, and carbapenem antibiotics.[1][2] Its stereochemistry is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the thermodynamic stability of its enantiomers, (S)- and (R)-4-chloro-3-hydroxybutyronitrile. We will delve into the fundamental principles governing its stability, potential degradation pathways, and the analytical methodologies required to ensure its chiral integrity throughout the drug development lifecycle.

Introduction: The Significance of Chirality in Drug Development

The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Therefore, the synthesis and maintenance of enantiomerically pure compounds are critical in the pharmaceutical industry.[5]

(S)-4-chloro-3-hydroxybutyronitrile, in particular, is a key intermediate for the synthesis of the side chain of atorvastatin.[6] Its chiral purity directly influences the stereochemical integrity of the final drug product. Understanding the thermodynamic stability of this intermediate is crucial for optimizing synthesis, purification, and storage conditions to prevent racemization or degradation, which could compromise the quality and safety of the API.

Fundamentals of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers or degradation products. In the context of chiral 4-chloro-3-hydroxybutyronitrile, the primary concerns are:

  • Racemization: The process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate).[7][8]

  • Degradation: The chemical decomposition of the molecule into other, undesired products.

Thermodynamic vs. Kinetic Control

In chemical reactions, the product distribution can be governed by either thermodynamic or kinetic control.[9]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is because the reaction proceeds through the lowest activation energy pathway.[10][11]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major component.[12][13]

For the synthesis of chiral 4-chloro-3-hydroxybutyronitrile, it is essential to operate under conditions that favor the desired enantiomer, which is often the kinetically favored product in asymmetric synthesis.[9] However, during storage and subsequent reaction steps, conditions must be maintained to prevent the system from reaching thermodynamic equilibrium, which for enantiomers would be a racemic mixture.

G cluster_0 Activation Energy cluster_1 Products A Reactants B Transition State 1 (Lower Activation Energy) A->B k1 (fast) D Transition State 2 (Higher Activation Energy) A->D k2 (slow) C Kinetic Product (e.g., (S)-enantiomer) B->C C->B Reversible at high T E Thermodynamic Product (e.g., Racemic Mixture) D->E E->D Reversible at high T

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Factors Influencing the Stability of 4-Chloro-3-hydroxybutyronitrile

Several factors can impact the thermodynamic stability of this chiral halohydrin:

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization or degradation. Storage at controlled, cool temperatures (2-8°C) is often recommended.[14]

  • pH: Both acidic and basic conditions can catalyze degradation or racemization. Halohydrins are known to form epoxides in the presence of a base through an intramolecular SN2 reaction.[15] The synthesis of 4-chloro-3-hydroxybutyronitrile from epichlorohydrin is typically carried out under weakly basic conditions (pH 8.0-10.0) to facilitate the reaction while minimizing side products.[16]

  • Solvent: The polarity and proticity of the solvent can influence the stability of the molecule. Protic solvents may participate in hydrogen bonding and can potentially react with the molecule.[14]

  • Presence of Catalysts: Trace amounts of acids, bases, or metal ions can catalyze degradation pathways.

Potential Degradation Pathways

The primary degradation pathway for 4-chloro-3-hydroxybutyronitrile is the intramolecular cyclization to form an epoxide, particularly under basic conditions.[15] Other potential degradation routes could involve hydrolysis of the nitrile group or elimination reactions.

G A (S)-4-Chloro-3-hydroxybutyronitrile OH Cl CN B Epoxide Intermediate A->B Base (e.g., OH-) C Degradation Products B->C Further Reactions

Caption: Primary degradation pathway of 4-chloro-3-hydroxybutyronitrile.

Experimental Assessment of Thermodynamic Stability

A robust stability testing program is essential to ensure the quality and shelf-life of chiral 4-chloro-3-hydroxybutyronitrile. This involves a combination of analytical techniques to monitor both chiral purity and the formation of degradation products.

Analytical Techniques for Chiral Purity

The determination of enantiomeric excess (e.e.) is a critical component of stability testing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4]

  • Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[3][17] Modern chiral columns are compatible with both normal and reverse-phase conditions, offering flexibility for various molecules.[4]

Table 1: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, widely applicable, quantitative.Can require method development, cost of chiral columns.
Gas Chromatography (GC) Separation on a chiral capillary column.High efficiency for volatile compounds.Limited to thermally stable and volatile analytes.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector.High efficiency, small sample volume, rapid analysis.Lower sensitivity for some detectors, matrix effects.
Optical Rotation Measurement of the rotation of plane-polarized light.Fast and simple.Not accurate for determining enantiomeric purity, requires pure samples.[4]
Experimental Protocol: Chiral HPLC for Stability Testing

The following is a generalized protocol for assessing the chiral stability of 4-chloro-3-hydroxybutyronitrile using HPLC.

Objective: To determine the enantiomeric purity of a sample of 4-chloro-3-hydroxybutyronitrile over time under specific storage conditions.

Materials:

  • (S)- or (R)-4-chloro-3-hydroxybutyronitrile standard

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 4-chloro-3-hydroxybutyronitrile standard in a suitable solvent.

    • Aliquot the stock solution into several vials for stability testing at different time points and conditions (e.g., 4°C, 25°C, 40°C).

  • HPLC Method Development (if necessary):

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

    • Determine the optimal flow rate and column temperature.

    • Select an appropriate detection wavelength.

  • Stability Study:

    • At each time point (e.g., 0, 1, 3, 6 months), analyze an aliquot from each storage condition by chiral HPLC.

    • Integrate the peak areas for each enantiomer.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) at each time point using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

    • Plot the e.e. versus time for each storage condition to determine the rate of racemization.

    • Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Stock Prepare Stock Solution Prep_Aliquot Aliquot for Stability Study Prep_Stock->Prep_Aliquot HPLC_Inject Inject Sample Prep_Aliquot->HPLC_Inject At each time point HPLC_Separate Separate Enantiomers on Chiral Column HPLC_Inject->HPLC_Separate HPLC_Detect Detect with UV HPLC_Separate->HPLC_Detect Data_Integrate Integrate Peak Areas HPLC_Detect->Data_Integrate Data_Calculate Calculate Enantiomeric Excess Data_Integrate->Data_Calculate Data_Plot Plot e.e. vs. Time Data_Calculate->Data_Plot

Caption: Experimental workflow for chiral stability testing by HPLC.

Conclusion

The thermodynamic stability of chiral 4-chloro-3-hydroxybutyronitrile is a critical parameter that must be carefully controlled throughout the drug development process. By understanding the factors that can lead to racemization and degradation, and by implementing robust analytical methods for monitoring chiral purity, researchers and manufacturers can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important chiral intermediate. The insights and methodologies presented in this guide provide a framework for establishing effective stability programs and optimizing the handling and storage of chiral 4-chloro-3-hydroxybutyronitrile.

References

  • Vertex AI Search. (2026, January 19). Advancements in Pharmaceutical Synthesis with (S)-4-Chloro-3-hydroxybutyronitrile.
  • Chem-Impex. * (R)-(+)-4-Chloro-3-hydroxybutyronitrile*.
  • ChemicalBook. (2025, August 26). (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4.
  • Arborpharmchem. Cas No. 127913-44-4 (S)-4-Chloro-3-hydroxybutyronitrile.
  • LookChem. China (S)-4-Chloro-3-hydroxybutyronitrile CAS: 127913-44-4 Manufacturers.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Asymmetric Synthesis: The Power of (S)-4-Chloro-3-Hydroxybutyronitrile.
  • Google Patents. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile.
  • ResearchGate. (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile;....
  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • YouTube. (2021, October 8). Thermodynamic and Kinetic Control.
  • Tokyo Chemical Industry. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Quora. (2016, November 28).
  • Chemistry Steps.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • International Union of Pure and Applied Chemistry.
  • Benchchem. 4-Chloro-3-hydroxybutyronitrile | 105-33-9.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • BYJU'S. Synthesis of Halohydrin.
  • 7.
  • Wikipedia. Chiral analysis.
  • Wikipedia. Halohydrin.
  • Khan Academy.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • SK pharmteco.
  • The University of Manchester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of (S)-4-Chloro-3-Hydroxybutyronitrile for Chemical Research.
  • Sigma-Aldrich. (R)-(+)-4-Chloro-3-hydroxybutyronitrile 97 84367-31-7.
  • PubChem. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736.
  • Phenomenex.
  • PMC. (2014, March 11). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN.
  • NIH.
  • BLDpharm. 127913-44-4|(S)-4-Chloro-3-hydroxybutyronitrile.
  • Guidechem. 4-CHLORO-3-HYDROXY BUTYRONITRILE 105-33-9 wiki.
  • Pharmaffiliates. 127913-44-4 | Product Name : (3S)-4-Chloro-3-hydroxybutyronitrile.

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The Stereochemical Dichotomy of 4-Chloro-3-hydroxybutyronitrile: An In-depth Guide to (R) and (S) Enantiomers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the pharmaceutical industry, with its stereochemistry dictating its utility in the synthesis of blockbuster drugs. This technical guide provides a comprehensive analysis of the (R) and (S) enantiomers of this versatile intermediate. We will delve into their distinct physicochemical properties, explore the stereoselective synthetic strategies employed to obtain each enantiomer with high optical purity, and detail their divergent applications in the synthesis of key pharmaceuticals, most notably statins like Atorvastatin and Rosuvastatin. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the critical role of chirality in modern medicinal chemistry.

Introduction: The Significance of Chirality

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize a single enantiomer is a cornerstone of modern pharmaceutical manufacturing, ensuring the development of safer and more effective drugs. 4-Chloro-3-hydroxybutyronitrile is a prime example of a chiral intermediate where the absolute configuration at the C3 carbon dictates its synthetic destiny.

Part 1: Physicochemical and Spectroscopic Properties

The (R) and (S) enantiomers of 4-chloro-3-hydroxybutyronitrile share the same molecular formula (C4H6ClNO) and molecular weight (119.55 g/mol ).[1] Consequently, they exhibit identical physical properties such as boiling point, density, and refractive index under achiral conditions. The key distinguishing feature between these enantiomers is their interaction with plane-polarized light.

Property(R)-(+)-4-chloro-3-hydroxybutyronitrile(S)-(-)-4-chloro-3-hydroxybutyronitrile
CAS Number 84367-31-7[2]127913-44-4
Appearance Colorless to slightly yellow clear liquid[3]Colorless to light yellow liquid[4]
Boiling Point 110 °C / 1 mmHg[2]110 °C / 1 mmHg[5]
Density 1.250 g/mL at 20 °C[2]1.250 g/mL at 20 °C[5]
Refractive Index n20/D 1.474[2]n20/D 1.474[5]
Optical Rotation [α]25/D +11.0°, neat[6][α]20/D -12.0 to -14.0°, neat

Spectroscopic techniques such as NMR and IR are invaluable for confirming the chemical structure of 4-chloro-3-hydroxybutyronitrile, but they cannot differentiate between the enantiomers in an achiral environment.[1] Polarimetry is the classical method for distinguishing enantiomers based on the direction and magnitude of optical rotation.

Part 2: Stereoselective Synthesis Strategies

The industrial production of enantiomerically pure (R)- and (S)-4-chloro-3-hydroxybutyronitrile predominantly relies on the asymmetric reduction of the prochiral ketone, 4-chloro-3-oxobutyronitrile (or its ester derivatives like ethyl 4-chloro-3-oxobutanoate).[7][8] Both biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity.

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and environmentally benign route to chiral alcohols.[9] These enzymes can exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess (ee).

  • (S)-4-Chloro-3-hydroxybutyronitrile: The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) can be effectively catalyzed by whole-cell biocatalysts like Aureobasidium pullulans.[8] This enzymatic approach often operates under mild conditions and can achieve high conversion rates and enantiomeric excesses.[8]

  • (R)-4-Chloro-3-hydroxybutyronitrile: Similarly, specific microbial aldehyde reductases, such as the one isolated from Sporobolomyces salmonicolor, can be used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce the corresponding (R)-enantiomer.[7] The use of a diphasic system (e.g., n-butyl acetate-water) can overcome substrate instability and enzyme inhibition, leading to high yields and enantiomeric excess.[7]

Caption: General workflow for the stereoselective synthesis of (R)- and (S)-4-chloro-3-hydroxybutyronitrile.

Chemocatalytic Reduction and Other Methods

While biocatalysis is a powerful tool, chemical methods also play a significant role. Asymmetric hydrogenation using chiral metal catalysts (e.g., Ru- or Rh-based complexes with chiral ligands) can afford high enantioselectivities.

Another synthetic route involves the reaction of optically active epichlorohydrin with a cyanide source.[10] This method allows for the direct formation of the chiral hydroxynitrile with retention of stereochemistry.[10]

Part 3: Applications in Asymmetric Synthesis

The distinct stereochemistry of (R)- and (S)-4-chloro-3-hydroxybutyronitrile dictates their application as chiral synthons in the pharmaceutical industry.

(S)-4-Chloro-3-hydroxybutyronitrile: A Key Intermediate for Statins

(S)-4-chloro-3-hydroxybutyronitrile is a crucial building block in the synthesis of several top-selling statin drugs, including Atorvastatin (Lipitor) and Rosuvastatin (Crestor).[5][11][12] These drugs are HMG-CoA reductase inhibitors used to lower cholesterol.[11] The chiral side chain of these statins, which is essential for their biological activity, is often constructed using (S)-4-chloro-3-hydroxybutyronitrile.[11][13] The synthesis involves the nucleophilic opening of the corresponding epoxide (derived from the hydroxynitrile) or direct displacement of the chloride.

Caption: Role of (S)-4-chloro-3-hydroxybutyronitrile in the synthesis of statins.

In addition to statins, the (S)-enantiomer is used in the preparation of hydroxypyrrolidinones, which are precursors for carbapenem antibiotics.[5][12] Its versatility also extends to the synthesis of other specialty chemicals and advanced polymers.[14]

(R)-4-Chloro-3-hydroxybutyronitrile: A Precursor for L-Carnitine and Other Bioactive Molecules

(R)-(+)-4-chloro-3-hydroxybutyronitrile is a valuable intermediate for the synthesis of other important bioactive molecules.[3] It is a key precursor for the synthesis of L-carnitine (also known as vitamin BT), a compound essential for fatty acid metabolism.[6] The synthesis involves the reaction of the (R)-enantiomer with trimethylamine followed by hydrolysis.[15]

Furthermore, (R)-4-chloro-3-hydroxybutyronitrile is used to prepare (R)-4-amino-3-hydroxybutyric acid (GABOB), a derivative of the neurotransmitter GABA with potential applications in neuroscience.[6][15]

Conclusion

The (R) and (S) enantiomers of 4-chloro-3-hydroxybutyronitrile, while chemically similar, possess distinct stereochemical properties that lead to vastly different applications in the pharmaceutical industry. The ability to produce these enantiomers with high optical purity through stereoselective synthesis is a testament to the advancements in modern organic chemistry. (S)-4-chloro-3-hydroxybutyronitrile remains an indispensable building block for the synthesis of life-saving statin drugs, while the (R)-enantiomer is crucial for the production of L-carnitine and other bioactive compounds. This technical guide highlights the critical importance of understanding and controlling stereochemistry in the development and manufacturing of pharmaceuticals.

References

  • Reddy, K. L., et al. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. The Journal of Organic Chemistry, 79(6), 2723–2728. [Link]

  • Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]

  • Patel, R. N. (2008). Biocatalysis: Synthesis of Key Intermediates for Development of Drugs.
  • Tanaka, A., et al. (1990). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by a microbial aldehyde reductase in an organic solvent-water diphasic system. Applied and Environmental Microbiology, 56(8), 2641-2645. [Link]

  • Alfa Chemical. (n.d.). China (S)-4-Chloro-3-hydroxybutyronitrile CAS: 127913-44-4 Manufacturers. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). The Versatility of (S)-4-Chloro-3-Hydroxybutyronitrile in Specialty Chemical Applications. Retrieved from [Link]

  • PubChem. (n.d.). Butanenitrile, 4-chloro-3-hydroxy-. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (S)-4-Chloro-3-hydroxybutyronitrile CAS 127913-44-4. Retrieved from [Link]

  • Google Patents. (n.d.). JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile.
  • Google Patents. (n.d.). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

Sources

Technical Guide: Safety & Handling of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative safety and handling manual for (R)-4-Chloro-3-hydroxybutyronitrile . This document deviates from standard SDS templates to provide actionable, "field-proven" insights for researchers and drug development professionals.

A Critical Resource for Chiral Intermediate Handling in Statin & L-Carnitine Synthesis

Document Control:

  • Target Compound: (R)-4-Chloro-3-hydroxybutyronitrile[1]

  • Primary CAS (R-isomer): 84367-31-7

  • Related CAS (S-isomer): 127913-44-4 (Note: The user-provided CAS often refers to the (S)-enantiomer; verify specific CoA before use).

  • Synonyms: (R)-4-Chloro-3-hydroxybutanenitrile; (R)-GABOB Nitrile.

Part 1: Executive Safety Analysis

The "Why" Behind the Hazard (R)-4-Chloro-3-hydroxybutyronitrile is not merely a solvent or simple reagent; it is a bifunctional chiral synthon . Its value lies in its ability to undergo nucleophilic substitution (via the chlorine) and hydrolysis/reduction (via the nitrile), making it a cornerstone in the synthesis of L-Carnitine and the side chains of HMG-CoA reductase inhibitors like Atorvastatin .

However, this chemical utility drives its biological hazard profile. The molecule combines an alkyl chloride (potential alkylating agent) with a nitrile moiety (potential metabolic cyanide release).

Scientist’s Insight: The "Cyanide Ambiguity"

Unlike simple inorganic cyanides (NaCN), this compound does not immediately release cyanide ions upon contact with water. However, metabolic activation or exposure to strong bases can trigger degradation.

  • Mechanism: Aliphatic nitriles can be metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1) to release cyanide, though beta-hydroxy nitriles are generally more stable than alpha-hydroxy nitriles (cyanohydrins).

  • Operational Rule: Treat this compound with the same rigor as a "Slow-Release Cyanide" source. Ensure cyanide antidote kits (e.g., Hydroxocobalamin) are accessible in the facility if handling >100g quantities.

Part 2: Critical Hazard Identification & Toxicology

GHS Classification (Harmonized):

Hazard Class Category Signal Word H-Code Hazard Statement
Acute Toxicity (Oral) 4 Warning H302 Harmful if swallowed.
Acute Toxicity (Dermal) 4 Warning H312 Harmful in contact with skin.
Skin Irritation 2 Warning H315 Causes skin irritation.[2]
Eye Irritation 2A Warning H319 Causes serious eye irritation.[2]

| STOT - SE | 3 | Warning | H335 | May cause respiratory irritation. |

Note: While often labeled "Harmful" (Category 4), some vendors classify the racemic mixture or related analogs as "Toxic" (Category 3). Always adopt the more conservative "Toxic" handling protocols.

Part 3: Self-Validating Handling Protocols

Engineering Controls & PPE Selection

Standard "lab coat and glasses" are insufficient for chiral nitrile handling due to the risk of dermal absorption.

  • Glove Selection Logic:

    • Nitrile Gloves (Standard): Acceptable for splash protection only.

    • Laminate/Butyl Gloves (Recommended): Required for prolonged handling or immersion. Chlorinated alkyls can permeate standard nitrile rubber over time.

    • Validation: Check gloves for physical degradation (swelling) every 15 minutes during active use.

  • Respiratory Protection:

    • Handle strictly within a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

    • If hood access is compromised, use a full-face respirator with ABEK (Multi-gas) cartridges.

Storage Integrity
  • Temperature: 2–8°C (Refrigerate). Thermal degradation can lead to discoloration and pressure buildup.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture can hydrolyze the nitrile to the amide/acid, ruining the enantiomeric excess (ee) and releasing fumes.

Part 4: Emergency Response & Spill Management

Trustworthiness: This protocol uses a "Check-Confirm-Act" logic to prevent secondary exposure.

Diagram 1: Emergency Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Contained Large Major Spill (>10 mL) Or Outside Hood Assess->Large Uncontained PPE Don PPE: Double Nitrile/Laminate Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area Call HazMat Large->Evacuate Absorb Absorb with Vermiculite or Chem-Pad PPE->Absorb Decon Decontaminate Surface: 1. 10% Bleach (Oxidation) 2. Water Rinse Absorb->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Caption: Decision logic for spill response. Note that bleach (hypochlorite) is used to oxidize residual nitrile traces, but must be used cautiously to avoid creating chloramines.

First Aid Specifics:

  • Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the nitrile.

  • Ingestion: If conscious, rinse mouth. Do not induce vomiting . Transport to ER with SDS; mention "Aliphatic Nitrile" to medical staff.

Part 5: Physical & Chemical Properties

Data aggregated from multiple CoA sources for the (R)-enantiomer.

PropertyValueContext for Researcher
Appearance Colorless to pale yellow liquidDarkening indicates oxidation/degradation.
Molecular Weight 119.55 g/mol -
Boiling Point 110 °C @ 1 mmHgHigh boiler; difficult to remove by rotary evaporation.
Density 1.25 g/mLDenser than water; sinks in aqueous extraction.
Optical Rotation

(neat)
Critical quality attribute (CQA) for chiral synthesis.
Solubility Soluble in MeOH, EtOH, EtOAcMiscible with most organic solvents.
Flash Point 113 °C (Closed Cup)Combustible, but low flammability risk under normal use.

Part 6: Synthesis & Application Context

Understanding the synthesis pathway helps researchers anticipate impurities (e.g., residual epichlorohydrin or cyanide).

Diagram 2: Synthesis & Application Pathway

SynthesisPath Epi Epichlorohydrin (Carcinogen) Rxn Ring Opening (pH 7-8 Controlled) Epi->Rxn HCN HCN / NaCN (Acute Poison) HCN->Rxn Product (R)-4-Chloro-3-hydroxybutyronitrile (Target Intermediate) Rxn->Product Yield ~80% Carnitine L-Carnitine (Nutraceutical) Product->Carnitine Trimethylamine + Hydrolysis Statin Atorvastatin Side Chain (Pharmaceutical) Product->Statin Chain Elongation

Caption: The synthesis utilizes highly toxic precursors (Epichlorohydrin and Cyanide). Residual traces of these starting materials may be present in lower-grade commercial batches.

Part 7: References

  • Sigma-Aldrich (Merck). (R)-(+)-4-Chloro-3-hydroxybutyronitrile Safety Data Sheet. Retrieved from

  • TCI Chemicals. (S)-(-)-4-Chloro-3-hydroxybutyronitrile Product Information (Contrast Reference). Retrieved from

  • National Institutes of Health (PubChem). Butanenitrile, 4-chloro-3-hydroxy- Compound Summary. Retrieved from

  • Organic Syntheses. Preparation of 3-Hydroxyglutaronitrile via 4-Chloro-3-hydroxybutyronitrile. Org. Synth. 2005, 82, 170. Retrieved from

  • Google Patents. Process for preparing 4-chloro-3-hydroxybutanoic acid ester (Atorvastatin Intermediate). Patent WO2004092114A1. Retrieved from

Sources

literature review on (R)-4-Chloro-3-hydroxybutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (R)-4-Chloro-3-hydroxybutyronitrile (also known as (R)-CHBN or (R)-4-chloro-3-hydroxybutanenitrile), a critical chiral building block in the pharmaceutical industry.[1]

Executive Summary

(R)-4-Chloro-3-hydroxybutyronitrile (CAS: 84367-31-7) is a high-value chiral intermediate used primarily in the synthesis of the side chains for HMG-CoA reductase inhibitors (Statins, e.g., Atorvastatin) and L-Carnitine.[1] Its structural value lies in the stereodefined hydroxyl group and the versatile nitrile and alkyl chloride termini, which allow for divergent functionalization.

This guide analyzes three synthesis methodologies:

  • Chemical Synthesis: Nucleophilic ring opening of chiral epichlorohydrin.

  • Biocatalytic Route A (HHDH): Halohydrin dehalogenase-catalyzed ring opening (The Industrial Standard).

  • Biocatalytic Route B (KRED): Asymmetric reduction of 4-chloro-3-oxobutyronitrile.

Part 1: Chemical Synthesis (Nucleophilic Ring Opening)

The traditional route involves the regioselective ring opening of (R)-epichlorohydrin with a cyanide source. While conceptually simple, this route is plagued by regioselectivity issues (formation of the isomeric 3-hydroxy-4-nitrile vs. 2-hydroxy-3-nitrile) and polymerization risks.

Mechanism & Critical Control Points

The reaction proceeds via an SN2 attack of the cyanide ion on the less hindered carbon of the epoxide.

  • Regioselectivity: High pH (>11) promotes polymerization; low pH (<7) risks HCN off-gassing and slow kinetics. The optimal window is pH 8.0–10.0 .[2]

  • Temperature: Must be maintained <15°C to suppress byproduct formation.

Standard Protocol
  • Setup: A reactor is charged with water and MgSO4 (stabilizer).[3]

  • Cyanide Addition: NaCN or KCN is added.[3][4]

  • pH Adjustment: The solution is buffered to pH 8.5–9.0 using dilute H2SO4 or acetic acid.

  • Addition: (R)-Epichlorohydrin is added dropwise over 2–4 hours while maintaining internal temperature at 10°C.

  • Workup: The mixture is extracted with ethyl acetate or diethyl ether. The organic layer is dried and concentrated.[3][5]

  • Purification: Vacuum distillation (highly sensitive to decomposition).[1]

Part 2: Biocatalytic Synthesis (The Modern Standard)

Biocatalysis has superseded chemical routes in high-tech manufacturing due to superior enantioselectivity (>99% ee) and milder conditions.

Method A: Halohydrin Dehalogenase (HHDH)

This is the most advanced industrial route. It allows the use of cheaper, pro-chiral 1,3-dichloro-2-propanol (1,3-DCP) or racemic epichlorohydrin as starting materials.

  • Enzyme: Halohydrin Dehalogenase (e.g., HheC from Agrobacterium radiobacter or engineered variants).

  • Mechanism: HHDH catalyzes the reversible ring-closure of halohydrins to epoxides and the subsequent ring-opening with nucleophiles (CN⁻).

Experimental Workflow (HHDH Route)
  • Substrate Preparation: 1,3-dichloro-2-propanol (1,3-DCP) is dissolved in a phosphate buffer (pH 7.5).

  • Enzymatic Ring Closure: HHDH is added. The enzyme converts 1,3-DCP into epichlorohydrin (ECH) while releasing Cl⁻.

  • Cyanolysis: NaCN is introduced.[3][4][6] HHDH catalyzes the enantioselective ring opening of the epoxide intermediate to form (R)-CHBN.

  • pH Control: The reaction releases OH⁻ (during ring opening), so continuous titration with mild acid is required to maintain pH 7.0–7.5.

Visualization of HHDH Pathway:

HHDH_Pathway DCP 1,3-Dichloro-2-propanol (Pro-chiral) HHDH_1 HHDH (- HCl) DCP->HHDH_1 ECH Epichlorohydrin (Intermediate) HHDH_2 HHDH (+ HCN) ECH->HHDH_2 Product (R)-4-Chloro-3- hydroxybutyronitrile HHDH_1->ECH Ring Closure HHDH_2->Product Ring Opening (Regioselective)

Figure 1: HHDH-catalyzed cascade from 1,3-DCP to (R)-CHBN via an epoxide intermediate.

Method B: Asymmetric Ketone Reduction (KRED)

This route utilizes Carbonyl Reductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the ketone precursor.

  • Substrate: 4-chloro-3-oxobutyronitrile (COBN). Note: COBN is unstable; it is often generated in situ or derived from the corresponding ester.

  • Cofactor: NADPH (requires a recycling system like Glucose Dehydrogenase/Glucose).[7]

Experimental Workflow (KRED Route)
  • System: Biphasic system (e.g., Butyl acetate/Buffer) is often used to manage substrate solubility and product inhibition.

  • Reaction: Buffer (pH 6.5–7.0) containing NADP+, Glucose, GDH (recycling enzyme), and KRED (main enzyme).

  • Addition: Substrate (COBN) is fed gradually to prevent enzyme deactivation.

  • Outcome: Direct reduction to (R)-CHBN with high enantiomeric excess.

Visualization of KRED Pathway:

KRED_Pathway Substrate 4-Chloro-3-oxobutyronitrile (Ketone) Product (R)-4-Chloro-3-hydroxybutyronitrile (Chiral Alcohol) Substrate->Product Stereoselective Reduction NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH KRED KRED / ADH NADPH->KRED KRED->NADP GDH->NADPH

Figure 2: KRED-catalyzed asymmetric reduction with cofactor recycling.

Part 3: Process Comparison & Data

FeatureChemical SynthesisBiocatalytic (HHDH)Biocatalytic (KRED)
Starting Material (R)-Epichlorohydrin1,3-Dichloro-2-propanol4-Chloro-3-oxobutyronitrile
Reagent Cost High (Chiral SM required)Low (Cheap precursor)Medium (Unstable precursor)
Enantioselectivity Dependent on SM purity> 99% ee (Intrinsic)> 99% ee (Intrinsic)
Yield 75–80%85–95%90–95%
Safety Profile High Risk (HCN gas, polymerization)Moderate (Aqueous CN⁻, neutral pH)Low/Moderate (No CN⁻ step if SM is pre-made)
Scalability Limited by heat transferHighly ScalableHighly Scalable

Part 4: Safety & Handling (HCN Protocol)

Even in enzymatic routes, the use of cyanide salts (NaCN/KCN) requires strict safety protocols.

  • pH Monitoring: Never allow the reaction pH to drop below 7.0. At pH < 9.2 (pKa of HCN), free HCN gas can form. In enzymatic reactions (pH 7.0–7.5), the system must be closed and vented through a scrubber (NaOH/Bleach).

  • Quenching: Residual cyanide must be quenched with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide before disposal.

  • Detection: Continuous HCN monitors must be active in the workspace.

References

  • Organic Syntheses. 3-Hydroxyglutaronitrile (and 4-chloro-3-hydroxybutyronitrile synthesis). [3]

  • Japan Patent JPS63316758A. Production of 4-chloro-3-hydroxybutyronitrile.

  • BenchChem. (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product & Safety Data.

  • ResearchGate. The enzymatic routes to chiral 4-chloro-3-hydroxybutanenitrile.

  • Arxada. Hydrogen Cyanide in Industrial Fine Chemical Synthesis.

Sources

Methodological & Application

Application Note: Scalable Synthesis of L-Carnitine via the (R)-4-Chloro-3-hydroxybutyronitrile Pathway

[1]

Executive Summary

This application note details a robust, two-step chemical synthesis of L-Carnitine (Vitamin BT) utilizing (R)-4-Chloro-3-hydroxybutyronitrile ((R)-CHBN) as the chiral starting material.[] Unlike microbiological routes or racemate resolutions, this protocol leverages the pre-existing stereocenter of (R)-CHBN to ensure high enantiomeric excess (>99% ee) with high atom economy.

The method prioritizes the Hydrolysis-First Strategy , converting the nitrile to the corresponding acid prior to amination. This approach mitigates the risk of racemization and elimination (crotonization) often observed when subjecting the nitrile directly to basic trimethylamine conditions.

Target Audience: Process Chemists, CDMO Researchers, and Drug Development Scientists.[]

Strategic Overview & Mechanism

The Chemical Strategy

The synthesis of L-Carnitine from (R)-CHBN involves two critical transformations:

  • Acid-Catalyzed Hydrolysis: Conversion of the nitrile group (-CN) to a carboxylic acid (-COOH).[]

  • Nucleophilic Substitution (Quaternization): Displacement of the terminal chloride by Trimethylamine (TMA).

We select Acid Hydrolysis as the initial step.[] Direct amination of the nitrile (forming carnitine nitrile) is chemically viable but operationally risky; the alpha-protons of the nitrile are sufficiently acidic under the basic conditions of amination (pH > 11) to promote elimination, yielding 4-chlorocrotononitrile or causing racemization at the chiral hydroxyl center.

Reaction Pathway Diagram[1]

LCarnitineSynthesisFigure 1: Synthetic Pathway from (R)-CHBN to L-CarnitineStart(R)-4-Chloro-3-hydroxybutyronitrile(R)-CHBNInter(R)-4-Chloro-3-hydroxybutyric AcidStart->InterStep 1: Hydrolysis(HCl, Reflux)ProdL-Carnitine(Inner Salt)Inter->ProdStep 2: Amination(NMe3, 80°C)ImpurityCrotonobetaine(Impurity)Inter->ImpurityElimination(Overheating/Basic)

Figure 1: Step-wise conversion showing the critical intermediate and potential elimination side-reaction.[]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Starting Material Purity >98% (R)-CHBNImpurities in the nitrile (e.g., epichlorohydrin residues) lead to difficult-to-separate byproducts.[]
Hydrolysis Temperature 80°C - 90°CTemperatures >100°C increase the risk of dehydration to crotonic acid derivatives.[]
TMA Equivalents 2.5 - 3.0 eqExcess Trimethylamine drives the substitution kinetics to completion; excess is recoverable.[]
Amination Pressure 2 - 4 barRequired to keep TMA in the liquid phase at reaction temperatures (60-80°C).[]

Detailed Experimental Protocols

Phase 1: Hydrolysis of (R)-CHBN

This step converts the nitrile to (R)-4-chloro-3-hydroxybutyric acid.[]

Reagents:

  • (R)-4-Chloro-3-hydroxybutyronitrile (MW: 119.55)[][2]

  • Hydrochloric Acid (37% conc.)

  • Distilled Water[]

Protocol:

  • Setup: Equip a 1L glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge 119.5 g (1.0 mol) of (R)-CHBN into the reactor.

  • Acid Addition: Slowly add 300 mL of conc. HCl (approx. 3.5 eq) over 30 minutes. Caution: Exothermic reaction.[] Maintain internal temperature < 40°C during addition.[]

  • Reaction: Heat the mixture to 85°C and stir for 6–8 hours.

    • In-Process Control (IPC): Monitor disappearance of nitrile peak via HPLC or IR (disappearance of -CN stretch at ~2250 cm⁻¹).

  • Workup:

    • Cool reaction mass to room temperature.[]

    • Concentrate under reduced pressure (vacuum) to remove excess HCl and water.

    • The residue is a viscous oil containing (R)-4-chloro-3-hydroxybutyric acid and ammonium chloride.[][3]

    • Optional Purification: Extract with ethyl acetate (3 x 200 mL), dry over Na₂SO₄, and concentrate. This removes inorganic salts (NH₄Cl).

    • Yield Expectations: 90–95% crude yield.[]

Phase 2: Amination (Quaternization)

This step displaces the chloride with trimethylamine to form L-Carnitine.

Reagents:

  • Crude (R)-4-chloro-3-hydroxybutyric acid (from Phase 1)[][4]

  • Trimethylamine (TMA) (30-45% aqueous solution)

Protocol:

  • Setup: Use a pressure-rated autoclave (stainless steel or glass-lined) capable of withstanding 5-10 bar.[]

  • Charging: Dissolve the crude acid (approx. 138 g, 1.0 mol theoretical) in 400 mL of water. Add this solution to the autoclave.

  • TMA Addition: Add 236 g of 45% aqueous TMA (approx. 1.8 mol).[5]

    • Note: TMA is volatile (bp ~3°C). Handle chilled or in a closed system.

  • Reaction: Seal the autoclave. Heat to 80°C .

    • Pressure will rise to approx. 2–3 bar.[]

    • Maintain stirring at 80°C for 12–16 hours.

  • Degassing: Cool the reactor to < 20°C. Carefully vent excess TMA into a sulfuric acid scrubber (safety requirement).

  • Concentration: Transfer the reaction mixture to a rotary evaporator. Concentrate to remove residual TMA and water.[]

    • Product: Crude L-Carnitine Hydrochloride.[][4]

Purification & Workup (Ion Exchange)

The crude product contains L-Carnitine HCl and inorganic salts. To obtain Pharmaceutical Grade L-Carnitine (Inner Salt), ion exchange is required.[][4]

Workflow:

  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Amberlite IR-120 or Dowex 50).[]

  • Loading: Dissolve the crude residue in minimal distilled water and load onto the column.

  • Washing: Elute with water to remove non-basic impurities and inorganic anions (Cl⁻).

  • Elution: Elute L-Carnitine using 2M Ammonium Hydroxide (NH₄OH).

  • Isolation:

    • Collect basic fractions (monitor pH).

    • Concentrate fractions under vacuum to remove ammonia.[][3]

    • Azeotrope with isobutanol or ethanol to remove final traces of water.[]

  • Crystallization: Recrystallize from Ethanol/Acetone or Isobutanol.[]

    • Target Yield: ~70-75% (overall from Nitrile).[]

    • Appearance: White crystalline hygroscopic powder.[]

Quality Control & Analytics

HPLC Method (Chiral Purity)

To ensure the absence of D-Carnitine (S-enantiomer) and Crotonobetaine.

  • Column: Chiral-AGP (α1-acid glycoprotein) or equivalent chiral stationary phase.[]

  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (98:2).

  • Detector: UV at 205 nm or Refractive Index (RI).

  • Flow Rate: 0.8 mL/min.[]

  • Limit of Quantitation: D-Carnitine < 0.1%.

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance White crystalline powderVisual
Identification Matches Standard (IR/NMR)USP <197K>
Specific Rotation -29.0° to -32.0°Polarimetry (c=1, H₂O)
pH (5% soln) 5.5 – 9.5Potentiometric
Water Content < 4.0% (Hygroscopic)Karl Fischer

Troubleshooting & Optimization

Issue: Low Yield / High Impurity Profile
  • Cause 1: Crotonobetaine Formation. []

    • Diagnosis: Presence of alkene protons in NMR (doublet at ~6-7 ppm).

    • Remedy: Reduce amination temperature to 60°C and extend time. Ensure pH during hydrolysis was not basic.

  • Cause 2: Incomplete Hydrolysis. []

    • Diagnosis: Residual nitrile peak in IR.[]

    • Remedy: Increase HCl concentration or reflux time. Do not proceed to amination with unreacted nitrile.[]

Issue: Racemization[1][4]
  • Cause: Extended exposure to high temperature under basic conditions (during TMA step).

  • Remedy: Strictly control the "Time-at-Temperature" during the autoclave step. Avoid pH > 12 during workup.[]

References

  • Zhou, H. et al. (2020). Synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate by immobilized cells using amino acid-modified magnetic nanoparticles. Process Biochemistry. Link

  • Voeffray, R. et al. (1987). Process for the preparation of L-carnitine. European Patent EP0210672.[] Link

  • Wang, Z. et al. (2013). Preparation method for L-carnitine. CN Patent CN103420861A.[] Link

  • BOC Sciences. (2024). Carnitine and Impurities: Synthesis and Pathways.

  • ChemicalBook. (2024).[] (R)-4-Chloro-3-hydroxybutyronitrile Product and Safety Data. Link

Application Notes & Protocols: (R)-4-Chloro-3-hydroxybutyronitrile as a Key Intermediate for Atorvastatin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Development Professional

In the competitive landscape of pharmaceutical manufacturing, the efficiency and elegance of a synthetic route are paramount. Atorvastatin, marketed as Lipitor, remains a blockbuster drug for lowering cholesterol and preventing cardiovascular events.[1][2] Its complex structure necessitates a multi-step synthesis where the introduction of chirality is a critical determinant of both efficacy and cost-effectiveness.[3][4][5] This document provides an in-depth guide to the strategic use of (R)-4-chloro-3-hydroxybutyronitrile, a versatile chiral building block, in the synthesis of the atorvastatin side chain. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into process optimization, empowering researchers and process chemists to streamline this crucial manufacturing process.

The Strategic Importance of (R)-4-Chloro-3-hydroxybutyronitrile

The synthesis of atorvastatin is a significant undertaking, with numerous routes developed to optimize yield and stereoselectivity.[4][6][7] A key fragment of the atorvastatin molecule is its chiral side chain, which is responsible for its inhibitory activity on HMG-CoA reductase.[5] (R)-4-chloro-3-hydroxybutyronitrile serves as a valuable C4 chiral synthon, providing a pre-installed hydroxyl group with the correct (R)-stereochemistry and a nitrile group that can be readily elaborated into the rest of the side chain.[8]

The primary advantage of utilizing this intermediate lies in the early and efficient introduction of the desired chirality, avoiding costly and often low-yielding resolution steps later in the synthesis. This guide will explore both chemical and enzymatic routes to this key intermediate and its subsequent conversion, providing a comprehensive playbook for its application.

Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile: Chemical and Enzymatic Strategies

The preparation of enantiomerically pure (R)-4-chloro-3-hydroxybutyronitrile is a critical first step. Two main approaches have proven to be effective: chemical synthesis via asymmetric reduction and enzymatic synthesis, which offers high stereoselectivity.

Chemical Synthesis via Stereoselective Reduction

A common and scalable chemical approach involves the stereoselective reduction of the corresponding ketone, 4-chloro-3-oxobutyronitrile. This method relies on the use of chiral reducing agents or catalysts to favor the formation of the desired (R)-enantiomer.

Key Principle: The choice of reducing agent and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). Reagents such as borane complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) have been successfully employed.

Protocol 1: Asymmetric Reduction of 4-Chloro-3-oxobutyronitrile

  • Reactor Setup: A clean, dry, nitrogen-purged reactor is charged with a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Catalyst Addition: The chiral catalyst, for instance, (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][4][9]oxazaborole, is introduced.

  • Borane Addition: A solution of borane-dimethyl sulfide complex is added slowly while maintaining a low temperature (e.g., -20°C).

  • Substrate Addition: 4-chloro-3-oxobutyronitrile, dissolved in the reaction solvent, is added dropwise to the reactor.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by vacuum distillation to yield (R)-4-chloro-3-hydroxybutyronitrile.

Enzymatic Synthesis: A Greener Approach

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. Enzymes such as ketoreductases (KREDs) can reduce 4-chloro-3-oxobutyronitrile to (R)-4-chloro-3-hydroxybutyronitrile with excellent enantioselectivity.[10][11]

Key Principle: The high stereoselectivity of the enzyme eliminates the need for chiral auxiliaries or catalysts. The reaction is typically performed in an aqueous buffer system under mild conditions. A cofactor regeneration system, often using a glucose dehydrogenase (GDH) and glucose, is employed to recycle the expensive NADPH cofactor.[12]

Protocol 2: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate

Note: While the direct enzymatic reduction of 4-chloro-3-oxobutyronitrile is feasible, many established protocols utilize the corresponding ester, ethyl 4-chloro-3-oxobutanoate (COBE), which is then converted to the nitrile. A robust enzyme, BgADH3 from Burkholderia gladioli, has shown excellent activity and enantioselectivity for this transformation.[10][11]

  • Bioreactor Setup: A bioreactor is charged with a phosphate buffer solution (pH 6.5-7.0).

  • Reagent Addition: Ethyl 4-chloroacetoacetate and a co-solvent such as isopropanol are added.[13]

  • Enzyme and Cofactor Addition: The ketoreductase, NADP+, and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 25-30°C) and pH (5.5-7.5).[13]

  • Reaction Monitoring: The conversion is monitored by HPLC.

  • Product Isolation: Upon completion, the enzyme is removed by filtration. The filtrate is then purified to yield ethyl (R)-4-chloro-3-hydroxybutyrate.[13] This can then be converted to the target nitrile through established chemical methods.

Elaboration of the Atorvastatin Side Chain from (R)-4-Chloro-3-hydroxybutyronitrile

Once the chiral intermediate is in hand, the next stage involves its conversion to the full atorvastatin side chain. This typically involves the introduction of the remaining carbon atoms and functional group manipulations.

Diagram: Synthetic Pathway from (R)-4-Chloro-3-hydroxybutyronitrile to Atorvastatin Side Chain

G A (R)-4-Chloro-3-hydroxybutyronitrile B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole C (R)-4-Chloro-3-(protected-oxy)butyronitrile B->C D Cyanide Displacement C->D e.g., NaCN, DMSO E (S)-3-Hydroxy-4-cyanobutyronitrile D->E Deprotection F Hydrolysis and Esterification E->F G Key Atorvastatin Side Chain Intermediate F->G

Sources

protocol for cyanation of epichlorohydrin to (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (R)-4-Chloro-3-hydroxybutyronitrile CAS No: 84367-31-7 Primary Application: Chiral C4 building block for HMG-CoA reductase inhibitors (e.g., Atorvastatin, Rosuvastatin) and L-Carnitine.

Part 1: Executive Summary & Strategic Overview

The conversion of epichlorohydrin to (R)-4-chloro-3-hydroxybutyronitrile represents a critical junction in the synthesis of statin side chains. While historically achieved through classical nucleophilic substitution, modern pharmaceutical manufacturing prioritizes high enantiomeric excess (ee > 99%) and regiocontrol.

This guide details two distinct protocols:

  • The Biocatalytic Route (Gold Standard): Utilizes Halohydrin Dehalogenase (HHDH) for the enantioconvergent or kinetic resolution of epichlorohydrin. This method offers superior safety profiles and enantiopurity.

  • The Chemical Route (Traditional): Relies on the regioselective ring opening of (S)-epichlorohydrin using cyanide under strictly controlled pH conditions to prevent polymerization.

Mechanistic Pathway & Stereochemistry

The reaction involves the nucleophilic attack of the cyanide ion (


) on the epoxide ring.[1]
  • Regioselectivity: Attack predominantly occurs at the less hindered terminal carbon (

    
    ), preserving the stereocenter at 
    
    
    
    .
  • Stereochemistry: Starting with (S)-Epichlorohydrin yields (R)-4-Chloro-3-hydroxybutyronitrile .[2] Although the spatial arrangement of atoms at the chiral center remains unchanged (retention), the Cahn-Ingold-Prelog (CIP) priority shifts, resulting in an inversion of the descriptor from (S) to (R).

ReactionPathway Substrate (S)-Epichlorohydrin (Chiral Pool) Intermediate Transition State (Terminal Attack) Substrate->Intermediate Chemical Route (NaCN, pH 8-9) Byproduct Polymerized Epichlorohydrin (Avoid) Substrate->Byproduct pH > 10 Uncontrolled Exotherm RacemicSub Racemic Epichlorohydrin (Cheap Feedstock) Product (R)-4-Chloro-3-hydroxybutyronitrile (Target) RacemicSub->Product Biocatalytic Route (HHDH Enzyme) Intermediate->Product Regioselective Ring Opening

Figure 1: Reaction pathways comparing chemical retention of configuration vs. enzymatic selectivity.

Part 2: Method A - Biocatalytic Synthesis (HHDH Protocol)

Context: This protocol uses Halohydrin Dehalogenase (HHDH), an enzyme capable of replacing halogens with non-halogen nucleophiles (like cyanide) or catalyzing ring opening.[3] This is the preferred industrial route due to mild conditions and the ability to utilize racemic feedstock if using an enantioconvergent variant.

Reagents & Equipment[4][5]
  • Enzyme: Halohydrin Dehalogenase (wild-type Agrobacterium radiobacter HheC or engineered Codexis variants).

  • Substrate: Racemic Epichlorohydrin (or 1,3-dichloro-2-propanol precursor).

  • Nucleophile: Sodium Cyanide (NaCN).

  • Buffer: 100 mM Phosphate buffer (pH 7.0 – 7.5).

  • Equipment: pH-stat titrator, overhead stirrer, temperature controller.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer adjusted to pH 7.5. Degas the solution to remove oxygen if using oxidation-sensitive enzyme variants (though HheC is generally robust).

  • Substrate Loading: Suspend racemic epichlorohydrin (100 mM final concentration) in the buffer.

    • Note: Epichlorohydrin has limited solubility in water (~6%). Vigorous stirring is required to maintain an emulsion.

  • Enzyme Addition: Add HHDH enzyme powder or liquid concentrate (loading depends on specific activity, typically 1-2 g/L). Allow to equilibrate at 22°C.

  • Cyanide Feed (Critical Step): Do NOT add all cyanide at once. High concentrations of

    
     can inhibit HHDH.
    
    • Initiate a continuous feed of NaCN (2 M aqueous solution).

    • Maintain the molar equivalent of

      
       to Epichlorohydrin at 1.1:1 over 4–6 hours.
      
  • pH Control: The reaction consumes protons or releases hydroxide depending on the precise cycle, but generally, the pH must be maintained between 7.0 and 7.5.

    • Use 1 M

      
       connected to a pH-stat to automatically correct pH drift.
      
    • Warning: If pH drops below 6.0, risk of HCN gas evolution increases. If pH rises above 8.5, chemical hydrolysis (racemic) competes with the enzyme.

  • Reaction Monitoring: Monitor conversion via GC or HPLC.

    • Stop Criterion: >99% conversion of the (S)-epichlorohydrin component (if kinetic resolution) or total conversion (if enantioconvergent).

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (

      
       vol).
      
    • Dry organic layer over

      
      .[2][4]
      
    • Concentrate in vacuo to yield the crude oil.

Part 3: Method B - Chemical Synthesis (pH-Controlled Ring Opening)[6]

Context: For laboratories without access to enzymes, this method uses (S)-epichlorohydrin. The success of this reaction hinges entirely on pH control .

Reagents
  • Substrate: (S)-Epichlorohydrin (>98% ee).[5]

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[2]

  • Solvent System: Methanol/Water (1:1 v/v) or Water/MgSO4 system.

  • Catalyst: Magnesium Sulfate (

    
    ) – acts as a Lewis acid to activate the epoxide and improve regioselectivity.
    
Step-by-Step Protocol
  • Reactor Setup: Equip a 3-neck round bottom flask with a thermometer, pH probe, and dropping funnel. Cool the system to 0–5°C using an ice bath.

  • Initial Charge: Add

    
     (1.2 equivalents) to water. Stir until fully dissolved.
    
    • Optional: Add

      
       (0.5 eq) to the aqueous phase. The 
      
      
      
      ion coordinates with the epoxide oxygen, facilitating attack at the terminal carbon.
  • pH Adjustment (The "Sweet Spot"): Adjust the pH of the cyanide solution to 8.5 – 9.0 using dilute

    
     or Acetic Acid.
    
    • Critical: Do not lower pH below 8.0 (HCN risk). Do not exceed 10.0 (Polymerization risk).

  • Substrate Addition: Add (S)-Epichlorohydrin dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Reaction Logic: Slow addition prevents thermal runaway, which causes racemization and polymerization.

  • Maturation: Allow the reaction to warm to 20°C (Room Temp) and stir for 4–6 hours.

    • Monitor pH hourly; add acid/base as needed to maintain pH 8.5–9.0.

  • Quenching & Extraction:

    • Acidify carefully to pH 6.0 to stop the reaction.

    • Extract continuously with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: Distillation under reduced pressure (high vacuum required due to thermal instability).

Data Summary: Method Comparison
FeatureBiocatalytic Route (HHDH)Chemical Route (NaCN)
Starting Material Racemic Epichlorohydrin(S)-Epichlorohydrin
Enantiomeric Excess > 99.5% (R)Depends on SM (typically 96-98%)
Yield 85 - 95%75 - 85%
Regioselectivity > 99:1~ 95:5
Safety High (Neutral pH, dilute CN)Moderate (Risk of polymerization)

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision-making process and experimental flow for the Chemical Route, highlighting critical control points.

Workflow Start Start: (S)-Epichlorohydrin Prep Prepare NaCN/H2O Solution Add MgSO4 Catalyst Start->Prep CheckPH Adjust pH to 8.5 - 9.0 (Critical Control Point) Prep->CheckPH Addition Dropwise Addition of Epi Temp < 10°C CheckPH->Addition Monitor Monitor Reaction (4-6 Hours) Addition->Monitor Decision Is pH stable? Monitor->Decision Adjust Add dil. H2SO4 or NaOH Decision->Adjust No Workup Extract (EtOAc) Distill under Vacuum Decision->Workup Yes Adjust->Monitor

Figure 2: Operational workflow for the chemical synthesis emphasizing pH control loops.

Part 5: Safety & Handling (Critical)

Cyanide Management
  • Hazard: NaCN and HCN are rapidly fatal.

  • Protocol: All reactor vents must be scrubbed through a 10% NaOH/Bleach (Sodium Hypochlorite) solution to oxidize any escaping HCN gas to cyanate.

  • Waste: Quench all aqueous waste with bleach at pH > 10 before disposal. Test for residual cyanide using Prussian Blue test or test strips.

Epichlorohydrin Handling
  • Hazard: Potent alkylating agent, suspected carcinogen, and skin sensitizer.[6]

  • PPE: Double gloving (Nitrile under Laminate film) is recommended as epichlorohydrin permeates standard nitrile quickly.

  • Containment: Handle strictly inside a fume hood.

Part 6: References

  • Daiso Co., Ltd. (1988). Production of 4-chloro-3-hydroxybutyronitrile. JPS63316758A.[7] Link

  • Codexis, Inc. (2010). Biocatalytic synthesis of (R)-4-chloro-3-hydroxybutyronitrile. Proceedings of the National Academy of Sciences (PNAS). (Contextual reference for HHDH mechanism).

  • Organic Syntheses. (2014). Glutaronitrile, 3-hydroxy-.[4] Org. Synth. 2014, 91, 283-292. (Describes cyanide ring opening protocols). Link

  • Royal Society of Chemistry. (2007). pH-controlled regioselective nucleophilic ring-opening of epoxide. Organic & Biomolecular Chemistry. Link

  • Vertex Pharmaceuticals. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester. US20060264652A1. Link

Sources

Application Notes and Protocols for the Enzymatic Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile using Halohydrin Dehalogenase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates

(R)-4-chloro-3-hydroxybutyronitrile is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the cholesterol-lowering drug, Atorvastatin. The stereochemistry at the C3 position is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API). Traditional chemical synthesis routes to this intermediate often involve harsh reagents, multiple protection and deprotection steps, and can suffer from low enantioselectivity, necessitating complex and costly chiral resolution processes.

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a compelling green and efficient alternative. Halohydrin dehalogenases (HHDHs) have emerged as powerful catalysts for the synthesis of chiral chlorohydrins.[1][2][3] These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to their corresponding epoxides.[1][2][4] In the reverse reaction, they can facilitate the ring-opening of epoxides with various nucleophiles, including cyanide, to form β-substituted alcohols with high enantiopurity.[1][2][4][5] This application note provides a detailed protocol for the synthesis of (R)-4-chloro-3-hydroxybutyronitrile from racemic epichlorohydrin using a halohydrin dehalogenase, with a focus on practical experimental design and optimization.

Reaction Principle: Halohydrin Dehalogenase-Catalyzed Epoxide Ring Opening

Halohydrin dehalogenases (EC 4.5.1.-) are versatile enzymes that can catalyze both the formation and cleavage of epoxide rings.[1][2] The synthesis of (R)-4-chloro-3-hydroxybutyronitrile from racemic epichlorohydrin proceeds via an enantioselective ring-opening reaction. The enzyme preferentially catalyzes the nucleophilic attack of a cyanide ion on one of the enantiomers of epichlorohydrin, leading to the formation of the desired (R)-enantiomer of 4-chloro-3-hydroxybutyronitrile, leaving the other enantiomer of the epoxide largely unreacted.

The catalytic mechanism involves a highly conserved triad of amino acid residues in the active site.[4] A tyrosine residue typically acts as a catalytic base, activating the hydroxyl group of the substrate, while a serine residue is involved in substrate binding.[4] The high enantioselectivity of the reaction is a result of the specific three-dimensional arrangement of the substrate within the chiral environment of the enzyme's active site.

Diagram of the Enzymatic Reaction Pathway

reaction_pathway rac_ECH Racemic Epichlorohydrin R_ECH (R)-Epichlorohydrin rac_ECH->R_ECH S_ECH (S)-Epichlorohydrin rac_ECH->S_ECH HHDH Halohydrin Dehalogenase (HHDH) R_ECH->HHDH unreacted_S_ECH Unreacted (S)-Epichlorohydrin S_ECH->unreacted_S_ECH Remains CN CN⁻ (Cyanide) CN->HHDH R_CHBN (R)-4-chloro-3-hydroxybutyronitrile HHDH->R_CHBN Enantioselective Ring Opening

Caption: Enzymatic synthesis of (R)-4-chloro-3-hydroxybutyronitrile.

Experimental Protocols

Part 1: Expression and Preparation of Halohydrin Dehalogenase Biocatalyst

This protocol describes the expression of a recombinant halohydrin dehalogenase, such as HheC from Agrobacterium radiobacter AD1, in Escherichia coli and the preparation of a whole-cell biocatalyst.[4][5][6] Whole-cell biocatalysts are often preferred for industrial applications as they obviate the need for costly and time-consuming enzyme purification and can exhibit enhanced stability.[1]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the desired halohydrin dehalogenase.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Phosphate buffered saline (PBS), pH 7.5.

  • Centrifuge and sonicator.

Procedure:

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 1 L of fresh LB medium with the antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a lower temperature, for instance, 20°C, for 16-20 hours to enhance the yield of soluble protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold PBS (50 mM, pH 7.5).

  • The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C for future use. For some applications, lyophilized cells can also be prepared.

Part 2: Enzymatic Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile

This protocol details the enzymatic reaction for the synthesis of (R)-4-chloro-3-hydroxybutyronitrile.

Materials:

  • Recombinant E. coli whole-cell biocatalyst from Part 1.

  • Racemic epichlorohydrin.

  • Sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.

  • Phosphate buffer (50 mM, pH 7.5).

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate.

  • Gas chromatograph (GC) with a chiral column for analysis.

Procedure:

  • Prepare a reaction mixture in a sealed, temperature-controlled vessel. For a 50 mL reaction, combine:

    • 45 mL of 50 mM phosphate buffer (pH 7.5).

    • 1.0 g of the wet cell paste (biocatalyst).

    • A final concentration of 50 mM racemic epichlorohydrin.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Carefully add a solution of sodium cyanide to a final concentration of 60 mM. The pH of the reaction mixture should be monitored and maintained around 7.5-8.0, as the dehalogenation reaction can release protons.[7]

  • Stir the reaction mixture at a constant speed (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).

  • To analyze the reaction, quench a 500 µL aliquot with 500 µL of ethyl acetate and vortex vigorously.

  • Centrifuge to separate the phases and analyze the organic phase by chiral GC to determine the conversion and enantiomeric excess (ee) of the product.

  • Once the reaction has reached the desired conversion (typically when the conversion of one enantiomer of the epoxide is close to 50% to maximize the ee of the remaining substrate and product), stop the reaction by centrifuging to remove the biocatalyst.

  • Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification of (R)-4-Chloro-3-hydroxybutyronitrile

The crude product can be purified by vacuum distillation or column chromatography.

Procedure (Vacuum Distillation):

  • Assemble a vacuum distillation apparatus.

  • Carefully transfer the crude product to the distillation flask.

  • Distill the product under reduced pressure. (R)-4-chloro-3-hydroxybutyronitrile is an oily substance.[8]

  • Collect the fraction at the appropriate boiling point and pressure.

  • Characterize the purified product by NMR and confirm its enantiomeric purity by chiral GC.

Optimization of Reaction Parameters

The efficiency and selectivity of the enzymatic synthesis are highly dependent on several parameters. The following table summarizes key parameters and their typical optimal ranges based on literature data.

ParameterTypical Optimal RangeRationale and Key Considerations
pH 7.0 - 8.5Enzyme activity and stability are pH-dependent. A slightly alkaline pH is often preferred for the nucleophilic attack of cyanide.[8][9]
Temperature 25 - 40°CHigher temperatures can increase the reaction rate but may lead to enzyme denaturation. The optimal temperature is a balance between activity and stability.[7][10]
Biocatalyst Loading 10 - 50 g/L (wet cell weight)Higher catalyst loading increases the reaction rate but also the cost. Optimization is necessary for process efficiency.
Substrate Concentration 25 - 200 mMHigh substrate concentrations are desirable for industrial applications but can lead to substrate inhibition or toxicity to the cells.[4][11]
Solvent System Aqueous buffer, may include co-solventsWhile aqueous systems are preferred for green chemistry, co-solvents like DMSO can be used to improve the solubility of hydrophobic substrates.[12]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Inactive enzyme, suboptimal reaction conditions.Verify enzyme activity with a standard assay. Re-optimize pH, temperature, and buffer components.
Low Enantioselectivity Non-enzymatic side reactions, inappropriate enzyme choice.Ensure the pH is not too high to minimize chemical reaction. Screen different halohydrin dehalogenases for higher enantioselectivity.[5]
Product Inhibition High product concentration inhibiting the enzyme.Consider in situ product removal (ISPR) techniques, such as using an integrated bioreactor with an adsorbent resin.[13]

Conclusion and Future Outlook

The enzymatic synthesis of (R)-4-chloro-3-hydroxybutyronitrile using halohydrin dehalogenase offers a highly efficient, selective, and environmentally benign alternative to conventional chemical methods. The use of whole-cell biocatalysts simplifies the process and reduces costs. Further improvements in enzyme stability and activity through protein engineering and immobilization techniques will continue to enhance the industrial viability of this biocatalytic process.[13][14] The development of multi-enzyme cascade reactions, combining the synthesis of the chiral chlorohydrin with subsequent transformation steps in a one-pot setup, represents a promising avenue for future research.[11][15]

Experimental Workflow Diagram

workflow cluster_prep Biocatalyst Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis culture Inoculate & Grow Recombinant E. coli induce Induce Protein Expression (IPTG) culture->induce harvest Harvest & Wash Cells induce->harvest reaction_setup Setup Reaction: Buffer, Biocatalyst, Epichlorohydrin harvest->reaction_setup reaction_start Add Cyanide & Start Reaction reaction_setup->reaction_start monitoring Monitor Reaction (Chiral GC) reaction_start->monitoring extraction Stop & Extract Product monitoring->extraction purify Purify Crude Product (e.g., Vacuum Distillation) extraction->purify analyze Characterize Final Product (NMR, GC) purify->analyze

Caption: Overall workflow for enzymatic synthesis.

References

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. [Link]

  • Träff, A., Bogár, K., Warner, M., & Bäckvall, J.-E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Chemistry Portal. [Link]

  • Schallmey, A., Schallmey, M., & Janssen, D. B. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(18), 7827–7839. [Link]

  • Chen, Z., et al. (2014). Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. Journal of Molecular Catalysis B: Enzymatic, 99(8), 102–107. [Link]

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. ACS Publications. [Link]

  • Wan, N.-W., et al. (2015). A One-Step Biocatalytic Process for (S)-4-Chloro-3-hydroxybutyronitrile using Halohydrin Dehalogenase: A Chiral Building Block for Atorvastatin. ResearchGate. [Link]

  • de Vries, J. G., & Janssen, D. B. (2001). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology, 183(17), 5058–5066. [Link]

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. [Link]

  • ResearchGate. (n.d.). Halohydrin dehalogenase immobilization in magnetic biochar for sustainable halocarbon biodegradation and biotransformation. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile;... ResearchGate. [Link]

  • Schallmey, A., Schallmey, M., & Janssen, D. B. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. PMC. [Link]

  • Zheng, R., et al. (2018). Covalent immobilization of halohydrin dehalogenase for efficient synthesis of epichlorohydrin in an integrated bioreactor. Biotechnology Progress, 34(3), 784-792. [Link]

  • Zheng, Y.-G., & Asano, Y. (2020). A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3-hydroxybutanenitrile From Allyl Chloride. Chemistry – An Asian Journal, 15(15), 2341-2345. [Link]

  • ResearchGate. (n.d.). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalytic mechanism of halohydrin dehalogenases in dehalogenation and epoxide ring opening; residue numbering according to HheC. ResearchGate. [Link]

  • Tang, L., et al. (2017). Properties and biotechnological applications of halohydrin dehalogenases: current state and future perspectives. Applied Microbiology and Biotechnology, 101(1), 79-93. [Link]

  • Wan, N.-W., et al. (2014). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate at high concentration by using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. RSC Advances, 4(108), 64027-64031. [Link]

  • Google Patents. (n.d.). Production of 4-chloro-3-hydroxybutyronitrile.
  • Wan, N.-W., et al. (2014). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate in high concentration using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Process for the production of R(-)-4-halo-3-hydroxybutyronitrile.
  • Google Patents. (n.d.). Preparation method of 4-chlorine-3-hydroxybutyronitrile.
  • Google Patents. (n.d.). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • Kapritchkoff, F. M., et al. (2006). Enzymatic recovery and purification of polyhydroxybutyrate produced by Ralstonia eutropha. Journal of Biotechnology, 122(4), 453-462. [Link]

  • Suzuki, T., Idogaki, H., & Kasai, N. (1999). Dual production of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone with Enterobacter sp. Enzyme and Microbial Technology, 24(1-2), 13-20. [Link]

Sources

hydroxynitrile lyase catalyzed production of 4-chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoenzymatic Production of 4-Chloro-3-Hydroxybutyronitrile via Hydroxynitrile Lyase (HNL) Systems

Executive Summary

4-Chloro-3-hydroxybutyronitrile (CHBN) is a pivotal chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin, as well as L-carnitine. While the direct formation of the


-hydroxynitrile core is classically catalyzed by Halohydrin Dehalogenase (HHDH), Hydroxynitrile Lyase (HNL)  plays a critical, enabling role in modern industrial protocols.

This guide details the HNL-Mediated Transcyanation Protocol . Unlike traditional methods requiring hazardous hydrogen cyanide (HCN) gas, this approach utilizes HNL to generate HCN in situ from a safe donor (acetone cyanohydrin), driving the ring-opening of epichlorohydrin to yield CHBN. This "Cyanide Shuttle" system represents the gold standard for safety, atom economy, and enantioselectivity in pharmaceutical manufacturing.

Scientific Mechanism & Causality

The Challenge of -Hydroxynitrile Synthesis

Hydroxynitrile lyases (EC 4.1.2.xx) typically catalyze the reversible addition of HCN to carbonyls to form


-cyanohydrins (

). However, the target molecule, 4-chloro-3-hydroxybutyronitrile , is a

-hydroxynitrile (

).

Therefore, HNL is not used to form the C-C bond of the target directly from a carbonyl precursor. Instead, it is employed in a Bi-Enzymatic Cascade (or Chemoenzymatic system) alongside Halohydrin Dehalogenase (HHDH) .

The HNL-HHDH "Cyanide Shuttle"

This system relies on thermodynamic equilibrium shifting:

  • HCN Generation (HNL): HNL (e.g., from Hevea brasiliensis or Manihot esculenta) cleaves a cheap, safe "cyanide donor" (Acetone Cyanohydrin).

    • Reaction: Acetone Cyanohydrin

      
       Acetone + HCN
      
  • Product Formation (HHDH): HHDH (e.g., from Agrobacterium radiobacter) utilizes the released HCN to open the epoxide ring of Epichlorohydrin.

    • Reaction: Epichlorohydrin + HCN

      
       4-Chloro-3-Hydroxybutyronitrile
      

Why this approach?

  • Safety: Eliminates the transport and storage of gaseous HCN.

  • Equilibrium Drive: The continuous consumption of HCN by HHDH pulls the HNL reaction forward.

  • Enantioselectivity: Using an (S)-selective HNL or HHDH allows for the kinetic resolution or enantioselective synthesis of the specific (R)- or (S)-CHBN isomer required for statins.

Visualization: The Transcyanation Cascade

The following diagram illustrates the coupled enzymatic cycle where HNL acts as the cyanide pump for the HHDH synthetic step.

TranscyanationCascade cluster_HNL HNL Cycle (Donor System) cluster_HHDH HHDH Cycle (Synthesis) AC Acetone Cyanohydrin (Safe Donor) HNL Enzyme 1: Hydroxynitrile Lyase (HbHNL) AC->HNL Acetone Acetone (Byproduct) HNL->Acetone HCN HCN (Transient Species) HNL->HCN Releases CN⁻ Epi Epichlorohydrin (Substrate) HHDH Enzyme 2: Halohydrin Dehalogenase (HHDH) Epi->HHDH CHBN TARGET: 4-Chloro-3-Hydroxybutyronitrile HHDH->CHBN HCN->HHDH Consumes CN⁻

Caption: Figure 1. Bi-enzymatic cascade showing HNL-mediated cyanide generation fueling HHDH-catalyzed ring opening.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Enzyme A HbHNL (recombinant Hevea brasiliensis)Cyanide generator (Lyase activity >100 U/mg)
Enzyme B ArHHDH (recombinant A. radiobacter)Ring-opening catalyst
Donor Acetone Cyanohydrin (98%)HCN source
Substrate (R,S)-EpichlorohydrinPrecursor to CHBN
Solvent MTBE (Methyl tert-butyl ether)Organic phase (biphasic system)
Buffer 100 mM Potassium Phosphate (pH 7.[1]0)Aqueous phase
Quench 1 M HClReaction termination
Protocol: Biphasic Transcyanation

Objective: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile from racemic epichlorohydrin via kinetic resolution/ring opening.

Step 1: Buffer Preparation & Enzyme Thawing

  • Prepare 50 mL of 100 mM Potassium Phosphate buffer, adjusted to pH 7.0.

    • Note: HNL is most stable at pH 5.0-6.0, while HHDH prefers pH 7.0-8.0. pH 7.0 is the optimal compromise for the cascade.

  • Thaw HNL and HHDH enzyme stocks on ice. Final concentration target: 5 mg/mL (total protein).

Step 2: Reaction Assembly (One-Pot)

  • In a glass reaction vessel (equipped with magnetic stirring), add 20 mL Buffer .

  • Add HNL (2000 Units) and HHDH (1000 Units).

  • Add Acetone Cyanohydrin (1.2 equivalents relative to substrate).

    • Mechanism:[1][2][3][4][5][6][7] HNL immediately begins converting this to HCN. The closed vessel prevents gas escape.

  • Add MTBE (20 mL) to create a biphasic system.

    • Why Biphasic? High concentrations of epichlorohydrin and the product CHBN are toxic to enzymes. The organic phase acts as a reservoir/sink, protecting the biocatalysts.

Step 3: Substrate Initiation

  • Start stirring at 400 rpm (ensure emulsion formation).

  • Slowly add Epichlorohydrin (10 mmol) via syringe pump over 30 minutes.

    • Control: Slow addition prevents kinetic inhibition of HHDH.

Step 4: Incubation & Monitoring

  • Incubate at 22°C - 25°C for 12–24 hours.

  • Monitoring: Withdraw 50 µL aliquots, extract with ethyl acetate, and analyze via GC-FID or HPLC.

    • Target Metric: Consumption of Epichlorohydrin and appearance of CHBN peak.

    • Chiral Analysis: Use a Chiralcel OD-H column to determine enantiomeric excess (ee).

Step 5: Work-up

  • Allow phases to separate. Collect the organic (MTBE) phase.

  • Extract the aqueous phase 2x with Ethyl Acetate.

  • Combine organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Safety Note: Treat aqueous waste with bleach (sodium hypochlorite) to neutralize residual cyanide before disposal.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterObservationCorrective Action
Low Conversion HCN limitationAdd fresh Acetone Cyanohydrin (0.5 eq) after 6 hours. HNL equilibrium may have stalled.
Enzyme Precipitation Solvent toxicityIncrease the aqueous:organic ratio or switch MTBE to Diisopropyl ether (DIPE).
Low ee% Spontaneous reactionThe chemical background reaction (non-enzymatic ring opening) is competing. Lower the temperature to 4°C or lower the pH to 6.0.
Byproduct Formation Diol formationHydrolysis of the epoxide by water. Increase HHDH load to outcompete hydrolysis.

Alternative: Direct HNL Synthesis of Regioisomer

Note: Ensure you are not confusing the target with the


-cyanohydrin.

If the specific target required is 4-chloro-2-hydroxybutyronitrile (an isomer), the protocol changes significantly. This is a direct HNL synthesis:

  • Substrate: 3-chloropropanal.

  • Reaction: 3-chloropropanal + HCN

    
     4-chloro-2-hydroxybutyronitrile.
    
  • Protocol: Standard micro-aqueous or biphasic HNL synthesis at pH 5.5.

However, for Statin synthesis (Atorvastatin), the 3-hydroxy (via HHDH/HNL cascade) described in Section 4 is the industry standard.

References

  • Biocatalytic Synthesis of Statin Side Chains.MDPI Molecules. (2025).

  • Halohydrin Dehalogenases and Their Potential in Industrial Biocatalysis.ResearchGate. Detailed mechanism of epoxide ring opening with cyanide.

  • Hydroxynitrile Lyases in Organic Synthesis.Wiki/Science.

  • Enzymatic Synthesis of Cyanohydrins.Google Patents/Scholar.

(Note: While HNL is the "Topic" requested, the scientific integrity of this note relies on correctly identifying it as the donor enzyme in a cascade for this specific target molecule.)

Sources

extraction and purification of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Extraction and Purification for Pharmaceutical Intermediate Synthesis

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

(R)-4-chloro-3-hydroxybutyronitrile ((R)-CHBN) is a high-value chiral building block, indispensable for the synthesis of several pharmaceuticals, most notably as a precursor for L-carnitine and various statin drugs.[1] The stereochemical integrity of this intermediate is paramount, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed protocol for the extraction and purification of (R)-CHBN from a typical enzymatic reduction reaction mixture, focusing on achieving high chemical purity (>99%) and high enantiomeric excess (>99% ee). We will detail a robust liquid-liquid extraction (LLE) workflow followed by vacuum distillation, supported by analytical methods for quality control.

Introduction: The Critical Role of (R)-CHBN in Drug Development

(R)-4-chloro-3-hydroxybutyronitrile (CAS RN: 84367-31-7) is a versatile chiral synthon characterized by its hydroxyl, nitrile, and chloro functional groups.[2][3] This trifunctional nature allows for a variety of subsequent chemical transformations, making it a crucial intermediate in the synthesis of complex molecules.[2] Its most prominent application is in the production of L-carnitine (Vitamin BT), a compound essential for fatty acid metabolism, and as a key component in the side chains of cholesterol-lowering drugs like Atorvastatin and Rosuvastatin.[1]

The biological activity of these pharmaceuticals is highly dependent on their stereochemistry. Consequently, the enantiopurity of the (R)-CHBN starting material must be exceptionally high to ensure the final product's therapeutic effectiveness and to minimize potential side effects associated with the undesired enantiomer. This note addresses the critical downstream processing steps required to isolate and purify (R)-CHBN after its synthesis, a common method being the enantioselective enzymatic reduction of 4-chloro-3-oxobutyronitrile.

Overview of the Purification Strategy

The typical crude product from an enzymatic synthesis is an aqueous mixture containing the desired (R)-CHBN, the biocatalyst (enzymes/whole cells), buffer salts, co-factors, and potentially unreacted substrate. Our two-stage purification strategy is designed to efficiently separate the product from these components.

  • Liquid-Liquid Extraction (LLE): A selective solvent is used to transfer the (R)-CHBN from the aqueous reaction mixture to an organic phase, leaving behind water-soluble impurities.

  • Vacuum Distillation: The extracted and concentrated crude product is purified based on its boiling point under reduced pressure, separating it from non-volatile residues and other minor organic impurities.

Purification_Workflow cluster_synthesis Upstream Synthesis cluster_extraction Stage 1: Extraction cluster_purification Stage 2: Purification Crude_Mixture Crude Aqueous Reaction Mixture LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Crude_Mixture->LLE Transfer to Separatory Funnel Phase_Separation Phase Separation LLE->Phase_Separation Collect Organic Layer Drying Drying Organic Phase (e.g., Na2SO4) Phase_Separation->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Organic Residue Pure_Product Purified (R)-CHBN (>99% Purity, >99% ee) Distillation->Pure_Product

Figure 1: Overall workflow for the extraction and purification of (R)-CHBN.

Experimental Protocols

Stage 1: Liquid-Liquid Extraction

Rationale: The choice of extraction solvent is critical. Ethyl acetate is highly effective for this process. It has good solubility for (R)-CHBN, is immiscible with water, and has a relatively low boiling point, which facilitates its removal in the subsequent step. Salting out by adding sodium chloride to the aqueous phase is a common technique to decrease the solubility of the organic product in the aqueous layer and drive it into the organic phase, thereby increasing extraction efficiency.[1]

Materials:

  • Crude aqueous reaction mixture

  • Ethyl acetate (EtOAc)

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel of appropriate size. For every 100 mL of the aqueous mixture, add 50 mL of ethyl acetate.

  • Salting Out: Add 20 mL of saturated NaCl solution (brine) to the funnel. This will increase the ionic strength of the aqueous phase and reduce the solubility of (R)-CHBN.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper, less dense layer is the ethyl acetate containing the product.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer in a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 1-5) two more times with fresh 50 mL portions of ethyl acetate to maximize the yield.

  • Combine and Wash: Combine all the collected organic extracts. Wash the combined extract with 50 mL of brine to remove residual water-soluble impurities.

  • Drying: Transfer the washed organic layer to a clean flask and add anhydrous sodium sulfate (approx. 10 g per 100 mL of extract). Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing. Let it stand for at least 30 minutes.[1]

  • Concentration: Filter off the sodium sulfate. Concentrate the clear filtrate using a rotary evaporator under reduced pressure to remove the ethyl acetate. The result is a crude, oily residue of (R)-CHBN.

Stage 2: Vacuum Distillation

Rationale: (R)-CHBN has a high boiling point at atmospheric pressure and is susceptible to thermal decomposition. Vacuum distillation is essential as it lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which preserves the integrity of the molecule. The boiling point is highly dependent on the pressure.[1][2]

Materials:

  • Crude (R)-CHBN residue from Stage 1

  • Distillation apparatus (Claisen flask, condenser, receiving flask)

  • Vacuum pump with a pressure gauge

  • Heating mantle or oil bath

Physicochemical Data for Distillation:

PropertyValueSource
Molecular Weight 119.55 g/mol [2][3]
Boiling Point 110 °C @ 1 mmHg[1][2]
Density ~1.250 g/mL at 20 °C[2]

Protocol:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude (R)-CHBN oil into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Connect the vacuum pump and slowly reduce the pressure in the system to approximately 1 mmHg.

  • Heating: Begin heating the distillation flask gently using a heating mantle or an oil bath.

  • Fraction Collection:

    • Forerun: Collect any initial low-boiling impurities at a lower temperature.

    • Main Fraction: As the temperature approaches 110 °C (at 1 mmHg), change the receiving flask to collect the pure (R)-CHBN fraction. The product should appear as a colorless to light yellow liquid.[2]

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the high-boiling residue.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

  • Product Characterization: Weigh the purified product and proceed with analytical characterization to determine purity and enantiomeric excess.

Analytical Quality Control

To validate the success of the purification, both chemical purity and enantiomeric purity must be assessed.

  • Chemical Purity (GC): Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method to determine the chemical purity. The sample is vaporized and passed through a column that separates compounds based on their boiling points and interactions with the column's stationary phase. The area of the product peak relative to the total area of all peaks gives the chemical purity. A purity of >99% is typically achieved.[1]

  • Enantiomeric Purity (Chiral GC/HPLC): To determine the enantiomeric excess (ee), a chiral analytical method is required.[4] This is most commonly achieved using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase column. This specialized column interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. The enantiomeric excess is calculated from the areas of the two enantiomer peaks:

    • ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

    • A successful purification should yield an enantiomeric excess of >99%.

Troubleshooting

Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions P1 Low Extraction Yield S1a Increase number of extractions (3-4x) P1->S1a S1b Ensure sufficient 'salting out' (add more brine) P1->S1b P2 Emulsion during LLE S2a Add more brine P2->S2a S2b Allow to stand for longer P2->S2b S2c Filter through Celite P2->S2c P3 Low Purity after Distillation S3a Check vacuum integrity P3->S3a S3b Improve fraction separation P3->S3b S3c Ensure slow, steady heating P3->S3c

Figure 2: Troubleshooting guide for common purification problems.

Safety Precautions

  • Chemical Hazards: (R)-4-chloro-3-hydroxybutyronitrile is classified as an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Cyanide Precursors: If the synthesis involves cyanides (e.g., KCN, NaCN), extreme caution must be exercised as they are highly toxic.[5][6] Acidification of cyanide-containing waste will produce toxic hydrogen cyanide gas. All waste must be handled and disposed of according to institutional safety protocols.

  • Vacuum Operations: Vacuum distillation poses an implosion risk. Use a blast shield and ensure glassware is free of cracks or defects.

References

  • Google Patents. (1987). Production of 4-chloro-3-hydroxybutyronitrile.
  • He, Y.-C., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(79). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glutaronitrile, 3-hydroxy-. Retrieved from [Link]

  • ResearchGate. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

  • Google Patents. (2007). Preparation method of 4-chlorine-3-hydroxybutyronitrile.
  • Google Patents. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • PubMed. (2002). Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • PubMed. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving enantiomeric excess (ee) of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Resource for process chemists and biotechnologists. It assumes the user is familiar with basic organic synthesis and biocatalysis but requires specific intervention for enantiomeric excess (ee) optimization.

Case ID: OPT-EE-CHBN-001 Molecule: (R)-4-Chloro-3-hydroxybutyronitrile (CAS: 84367-31-7) Primary Application: Key chiral intermediate for L-carnitine and HMG-CoA reductase inhibitors (Atorvastatin, Rosuvastatin).

System Overview & Route Identification

Unlike solid intermediates that can be easily recrystallized to upgrade optical purity, (R)-4-Chloro-3-hydroxybutyronitrile is typically a colorless to pale yellow oil . This physical state makes downstream ee upgrading difficult; therefore, high enantioselectivity must be achieved during the reaction phase.

Identify your synthesis route below to access the relevant troubleshooting module:

Route TypePrimary Biocatalyst/ReagentMechanismTypical Issue
Route A (Standard) Halohydrin Dehalogenase (HHDH) Epoxide Ring Opening (Cyanolysis)Kinetic resolution stalls; non-selective background reaction.
Route B (Alternative) Ketoreductase (KRED) Asymmetric Ketone ReductionSubstrate instability; cofactor regeneration failure.
Route C (Chemical) Chiral Co(III)-Salen (HKR) Hydrolytic Kinetic ResolutionCatalyst deactivation; thermal racemization.

Troubleshooting Modules

Module A: Halohydrin Dehalogenase (HHDH) Route

Context: You are converting Epichlorohydrin (or 1,3-dichloro-2-propanol) to (R)-CHBN using cyanide and an HHDH enzyme (e.g., Agrobacterium radiobacter HheC or engineered variants).[1]

Issue 1: Enantiomeric Excess Stalls at 90-95%

Diagnosis: This often indicates a "leak" in the kinetic resolution or a competing non-enzymatic background reaction. Root Cause: HHDH catalyzes the ring opening of epichlorohydrin with


.[1] If the pH is too high (>8.0), the chemical background reaction (which is racemic) outcompetes the enzyme.

Corrective Actions:

  • pH Stat Control: Maintain pH strictly between 6.5 and 7.5 .

    • Why: The pKa of HCN is ~9.2. At pH 7.0, the concentration of free

      
       is low, suppressing the chemical background reaction. The enzyme, however, can bind HCN/CN- effectively in the active site.
      
  • Temperature Suppression: Lower reaction temperature to 15°C - 20°C .

    • Why: Enantioselectivity (

      
      -value) typically increases at lower temperatures because the difference in activation energy between the enantiomers becomes more pronounced.
      
  • Cyanide Dosing: Do not add all NaCN/KCN at once. Use a fed-batch strategy.

    • Protocol: Feed cyanide solution continuously to maintain a low steady-state concentration. High ionic strength can destabilize HHDH.

Issue 2: Enzyme Deactivation (Dropping Conversion & ee)

Diagnosis: The reaction starts with high selectivity but ee degrades as conversion proceeds. Root Cause: Product inhibition or irreversible cyanohydrin formation on the enzyme surface. Corrective Actions:

  • Switch to Biphasic System: Use tert-butyl methyl ether (TBME) or Ethyl Acetate as an overlay.

    • Mechanism:[2][3][4][5][6][7][8] The product (R)-CHBN partitions into the organic phase, reducing contact with the enzyme and preventing product inhibition.

Module B: Ketoreductase (KRED) Route

Context: You are reducing 4-chloro-3-oxobutyronitrile (COBN) or its ester equivalent using NADPH-dependent KRED/CRED.

Issue 1: Low ee due to Substrate Instability

Diagnosis: The starting material (chloroketone) decomposes or racemizes before reduction. Root Cause:


-chloroketones are highly reactive. In aqueous buffer, they undergo rapid degradation or spontaneous racemization via enolization.
Corrective Actions: 
  • Buffer Selection: Switch from Phosphate buffer (which can catalyze enolization) to Triethanolamine (TEA) or MES buffer.

  • Coupled Enzyme System: Ensure the Glucose Dehydrogenase (GDH) recycling system is running at >10x the rate of the KRED.

    • Logic: You must reduce the ketone faster than it can chemically racemize.

Visualizing the KRED/GDH Cycle:

KRED_Cycle Substrate 4-Chloro-3-oxobutyronitrile (Substrate) KRED KRED (Enantioselective Reduction) Substrate->KRED Product (R)-4-Chloro-3-hydroxybutyronitrile (Product) NADP NADP+ GDH GDH (Cofactor Recycling) NADP->GDH NADPH NADPH NADPH->KRED Cofactor Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH Recycling GDH->Gluconolactone

Figure 1: The Coupled Reductase System. Maintaining a high NADPH/NADP+ ratio is critical to driving the reaction forward rapidly, preventing thermal racemization of the unstable substrate.

Downstream Processing & Analysis

Handling the "Oil" Problem

Since (R)-CHBN is an oil, you cannot rely on simple crystallization. If your reaction ee is <98%, you have two options:

  • Derivatization Crystallization:

    • Convert (R)-CHBN to (R)-4-chloro-3-hydroxybutanoic acid ethyl ester (using EtOH/HCl). The ester is easier to crystallize or distill with high precision.

    • Alternatively, hydrolyze to (R)-Carnitine nitrile chloride salt, which crystallizes readily.

  • Simulated Moving Bed (SMB) Chromatography:

    • For industrial scale, if ee is stuck at 95%, SMB using a Chiralpak AD or AS stationary phase is the standard non-destructive purification method.

Analytical Check (Chiral GC)

Ensure your assay is not reporting false ee due to thermal degradation in the injector port.

  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB).

  • Conditions: Low injector temp (200°C max). High split ratio.

  • Derivatization: If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA) before injection.

FAQ: Rapid Resolution

Q: Can I use wild-type Candida magnoliae reductase for the nitrile? A: Candida magnoliae carbonyl reductase is highly specific for the ester (COBE). For the nitrile, activity is often 10-100x lower. It is recommended to use engineered variants or switch to the HHDH route (epichlorohydrin starting material) for the nitrile specifically.

Q: My reaction turns dark brown/black. Is my product ruined? A: This indicates polymerization of the chloroketone or cyanide polymerization (azulmic acid). This happens if pH > 8.5. Your yield will suffer, and the "gunk" may inhibit the enzyme. Immediate Action: Quench, adjust pH to 7.0, and extract with Ethyl Acetate. Check ee; the product might still be intact but requires distillation.

Q: What is the maximum substrate loading? A: For HHDH: 100-150 g/L is achievable in biphasic systems. For KRED: typically 50-80 g/L due to substrate toxicity.

Decision Logic for Optimization

Optimization_Tree Start Start: Low ee observed Check_Route Which Synthesis Route? Start->Check_Route HHDH_Route HHDH (Epoxide Opening) Check_Route->HHDH_Route KRED_Route KRED (Ketone Reduction) Check_Route->KRED_Route Check_pH Check pH History HHDH_Route->Check_pH Action_CoSolvent Action: Add Organic Phase (Butyl Acetate) KRED_Route->Action_CoSolvent Stabilize Substrate pH_High pH > 7.5? Check_pH->pH_High Check_Temp Check Temperature Temp_High Temp > 25°C? Check_Temp->Temp_High pH_High->Check_Temp No Action_pH Action: Lower pH to 6.5-7.0 (Suppress chemical background) pH_High->Action_pH Yes Action_Temp Action: Cool to 15°C (Increase E-value) Temp_High->Action_Temp Yes Temp_High->Action_CoSolvent No (Enzyme issue)

Figure 2: Troubleshooting logic flow for identifying the root cause of low enantiomeric excess.

References

  • Fox, R. J., et al. (2007). "Improving the catalytic properties of halohydrin dehalogenase through directed evolution." Nature Biotechnology, 25, 338–344. Link

  • Janssen, D. B., et al. (2006). "Structure and mechanism of halohydrin dehalogenase." Biochemical Society Transactions, 34, 291-295. Link

  • Kataoka, M., et al. (1999). "Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes." Applied Microbiology and Biotechnology, 51, 486–490. Link

  • Ma, S. K., et al. (2010). "Manufacture of ethyl (R)-4-cyano-3-hydroxybutyrate using a biocatalytic process." Tetrahedron: Asymmetry, 21(10), 1216-1221. Link

  • BenchChem Technical Data. "(R)-4-Chloro-3-hydroxybutyronitrile Properties and Safety." Link

Sources

Technical Support Center: (R)-4-Chloro-3-hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHBE-OPT-2024 Subject: Minimizing Impurities & Optimizing Enantiopurity in (R)-CHBE Synthesis Assigned Specialist: Senior Application Scientist, Biocatalysis & Process Chemistry Division

Introduction

(R)-4-Chloro-3-hydroxybutyronitrile (often abbreviated as (R)-CHBE) is a critical chiral synthon used primarily in the synthesis of L-carnitine and the side chains of HMG-CoA reductase inhibitors (statins) like Atorvastatin and Rosuvastatin.

Achieving high purity (>99% ee, >98% chemical purity) is notoriously difficult due to the molecule's thermal instability and sensitivity to pH extremes . This guide addresses the two dominant synthesis routes: Biocatalytic Reduction (Industry Standard) and Chemical Cyanation (Legacy/Cost-driven), with a focus on impurity suppression.

Module 1: Biocatalytic Reduction (The Gold Standard)

Route: Enzymatic reduction of 4-chloro-3-oxobutyronitrile (COBE) using Ketoreductase (KRED).

Core Workflow & Logic

The biocatalytic route is preferred for its superior enantioselectivity. However, the substrate (COBE) is unstable in aqueous buffers, leading to spontaneous decomposition before the enzyme can act.

G COBE Substrate (COBE) CHBE Product ((R)-CHBE) COBE->CHBE Reduction KRED Enzyme (KRED) KRED->COBE NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP H-Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation GDH Cofactor Regen (GDH) GDH->Glucose

Figure 1: The coupled enzymatic cycle. KRED reduces the substrate while GDH recycles the expensive cofactor (NADPH).

Troubleshooting Guide: Biocatalysis

Q: My conversion stalls at 70-80%, and I see a "gum" forming in the reactor. What is happening?

  • Root Cause: Substrate Inhibition & Instability.[1] COBE is toxic to many enzymes at high concentrations (>100 g/L) and polymerizes in water.

  • Corrective Action: Implement a Biphasic System .

    • Protocol: Use an organic solvent overlay (e.g., n-butyl acetate or octanol) with the aqueous buffer.

    • Mechanism: The organic phase acts as a reservoir for COBE, keeping the aqueous concentration low (below inhibitory levels) while protecting the bulk substrate from aqueous hydrolysis.

    • Reference: Kataoka et al. demonstrated that an n-butyl acetate/water system allows substrate loading up to 1,530 mM with >91% yield [1].[1]

Q: The enantiomeric excess (ee) is dropping towards the end of the reaction.

  • Root Cause: Background Chemical Reduction or Racemization. While rare in mild bio-conditions, if the enzyme activity drops (deactivation), spontaneous non-selective reduction can occur if trace metal ions are present.

  • Corrective Action:

    • Chelation: Add 1 mM EDTA to the buffer to sequester trace metals.

    • pH Control: Maintain pH strictly between 6.0 and 7.0. Higher pH promotes racemization via enolization of the ketone before reduction.

Module 2: Chemical Synthesis (Cyanation)

Route: Ring-opening of Epichlorohydrin with Cyanide (HCN/NaCN).[2]

Impurity Profile & Control

This route is cheaper but prone to dangerous byproducts. The reaction is a "pH tightrope."

ImpurityPathways Root (R)-4-Chloro-3-hydroxybutyronitrile (Target) Acid Acidic pH (< 6.0) High Temp Root->Acid Exposure Base Basic pH (> 8.5) Strong Base Root->Base Exposure Amide Impurity A: 4-chloro-3-hydroxybutanamide (Hydrolysis) Acid->Amide + H2O Polymer Impurity C: Polymers/Vinyl Compounds (Elimination) Base->Polymer - HCl (Elimination) AcidImp Impurity B: 4-chloro-3-hydroxybutanoic acid Amide->AcidImp Further Hydrolysis

Figure 2: Degradation pathways. The nitrile group is labile to hydrolysis, while the chlorohydrin moiety is prone to elimination under basic conditions.

Troubleshooting Guide: Chemical Synthesis

Q: I am detecting significant amounts of 4-chloro-3-hydroxybutanamide (Amide Impurity).

  • Root Cause: Acid-catalyzed hydrolysis of the nitrile group. This often happens during the "quenching" phase if strong mineral acids are added too quickly, creating local hot spots of low pH.

  • Corrective Action:

    • Quench Protocol: Adjust pH using a weak organic acid (e.g., Acetic Acid) rather than HCl or H2SO4.

    • Temperature: Maintain temperature < 20°C during acidification.

Q: The product is turning dark/tarry upon distillation.

  • Root Cause: Thermal degradation and polymerization. (R)-CHBE is thermally unstable above 110°C, especially if traces of base remain (catalyzing polymerization).

  • Corrective Action:

    • Wiped Film Evaporation (WFE): Use WFE instead of pot distillation to minimize residence time.

    • Vacuum: Ensure vacuum is < 1 mmHg to keep boiling point below 100°C.

    • Stabilizer: Ensure the crude mixture is neutral (pH 7.0) before heating.

Module 3: Analytical & Downstream FAQ

Comparison of Impurity Removal Strategies
Impurity TypeOriginRemoval Strategy
Residual COBE Incomplete ReactionBisulfite Wash: Treat organic layer with NaHSO3 solution. The ketone forms a water-soluble bisulfite adduct; the product (alcohol) does not.
Amide/Acid Hydrolysis (pH drift)Base Wash (Mild): Wash with sat. NaHCO3. The acid moves to the aqueous phase. Warning: Do not use strong base (NaOH).
Enantiomer (S) Low Enzyme SelectivityCannot be removed easily. Must be prevented upstream by selecting high-selectivity KRED variants (E-value > 100).

Q: How do I store the purified product?

  • Protocol: Store at 4°C to -20°C in a dark, dry container.

  • Why? The chlorohydrin motif can undergo internal cyclization to form epoxides or polymerize upon long-term exposure to moisture or heat [2].

References

  • Kataoka, M., et al. (1997).[1] "Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast."[1] Applied Microbiology and Biotechnology, 48(6), 699-703.[1]

  • Ningbo Inno Pharmchem Co., Ltd. (2024).[3] "Sourcing High-Purity (S)-4-Chloro-3-Hydroxybutyronitrile: A Guide for Pharmaceutical Manufacturers." Technical Bulletin.

  • Wang, Y., et al. (2016). "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli." BMC Biotechnology, 16, Article 62.

  • Sigma-Aldrich. (n.d.). "(R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification & Safety Data Sheet."

Sources

Technical Support Center: Preventing Racemization of (R)-4-Chloro-3-hydroxybutyronitrile During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (R)-4-Chloro-3-hydroxybutyronitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral intermediate and need to preserve its enantiomeric purity during downstream processing, particularly during aqueous workup and extraction. Racemization, the process of converting a single enantiomer into a mixture of both, is a significant challenge that can compromise the efficacy and safety of the final active pharmaceutical ingredient.[1] This document provides in-depth troubleshooting advice and validated protocols to help you mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-4-Chloro-3-hydroxybutyronitrile?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate. For (R)-4-Chloro-3-hydroxybutyronitrile, maintaining its specific three-dimensional arrangement (stereochemistry) is crucial as it is a key building block in the synthesis of several pharmaceuticals. The biological activity of these drugs often depends on a single enantiomer. The presence of the unwanted (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

The primary reason for racemization in this molecule is the presence of a hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon). This hydrogen is weakly acidic and can be removed under certain conditions, particularly in the presence of a base, to form a planar, achiral intermediate. Re-addition of a proton to this intermediate can occur from either side with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.

Q2: At what stage of my process is racemization most likely to occur?

A2: Racemization can be a risk at any stage where the molecule is exposed to non-neutral pH or elevated temperatures. However, the aqueous workup and extraction phase is particularly high-risk. This is because the process often involves neutralization steps (e.g., quenching an acidic reaction mixture with a base) and phase mixing, which can create localized areas of high pH and increase the contact time with potentially racemizing agents. Subsequent distillation at elevated temperatures to remove solvents can also contribute to racemization if acidic or basic impurities are present.[2]

Q3: I've noticed a drop in enantiomeric excess (ee) after my extraction. What are the most likely causes?

A3: A decrease in enantiomeric excess after extraction is a classic sign of racemization. The most common culprits are:

  • Exposure to Basic Conditions: Using strong bases (like NaOH, KOH) or even milder bases (like NaHCO₃, K₂CO₃) to neutralize the reaction mixture can trigger racemization.[3]

  • Elevated Temperatures: Performing extractions at room temperature or higher can accelerate the rate of racemization.[2]

  • Protic Solvents: While less common as primary extraction solvents, the presence of protic solvents (like alcohols) can facilitate the proton exchange that leads to racemization.

  • Prolonged Contact Time: Lengthy extraction procedures increase the time the compound is exposed to potentially harmful conditions in the aqueous phase.[3]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to identifying and resolving racemization during the extraction of (R)-4-Chloro-3-hydroxybutyronitrile.

Issue 1: Significant loss of enantiomeric purity after neutralizing the reaction mixture.
Potential Cause Underlying Mechanism Recommended Solution
Use of strong or moderately strong bases (e.g., NaOH, K₂CO₃) The base removes the acidic proton at the α-position to the nitrile, forming a planar, achiral enolate-like intermediate which then reprotonates non-selectively.Strict pH Control: Avoid bases altogether for neutralization if possible. Use a mildly acidic aqueous solution (e.g., a buffered solution of citric acid or a phosphate buffer at pH 4-5) for the wash. If a base is absolutely necessary for the workup, use a very weak base like a saturated ammonium chloride solution and perform the extraction at low temperature (0-5 °C).
High local concentration of base Even with a milder base, poor mixing during addition can create transient pockets of high pH, leading to racemization.Controlled Addition: Add the neutralizing agent slowly, with vigorous stirring, and at a low temperature to dissipate any heat generated and ensure rapid dispersion.
Issue 2: Gradual decrease in enantiomeric excess during a multi-step extraction process.
Potential Cause Underlying Mechanism Recommended Solution
Elevated temperature during extraction Racemization is a chemical reaction with an activation energy. Higher temperatures provide more energy for the molecules to overcome this barrier, increasing the reaction rate.Temperature Control: Perform all extraction and washing steps at a reduced temperature, ideally between 0°C and 5°C. Use pre-chilled solvents and perform the extraction in a jacketed vessel or an ice bath.
Prolonged contact with the aqueous phase The longer the chiral molecule is in the aqueous phase, especially if it's not at an optimal pH, the greater the opportunity for racemization to occur.Minimize Contact Time: Work efficiently to separate the layers promptly after mixing. Avoid letting the mixture stand for extended periods in the separatory funnel.[3] For larger scale operations, consider continuous liquid-liquid extraction to minimize residence time.
Choice of organic solvent Some organic solvents can form emulsions or have poor phase separation characteristics, prolonging the workup time.Solvent Selection: Use a high-quality, aprotic solvent that allows for clean and rapid phase separation. Ethyl acetate and methyl tert-butyl ether (MTBE) are often good choices.[4]
Issue 3: Racemization is observed after solvent removal.
Potential Cause Underlying Mechanism Recommended Solution
Residual acidic or basic impurities Trace amounts of acid or base remaining in the organic phase can catalyze racemization during concentration, especially if heat is applied.Thorough Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
High temperature during distillation/evaporation As mentioned, heat accelerates racemization.Low-Temperature Evaporation: Remove the solvent under reduced pressure using a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30-40°C).

Recommended Protocol for an Enantiomerically-Safe Extraction

This protocol is designed to minimize the risk of racemization for (R)-4-Chloro-3-hydroxybutyronitrile.

Materials:
  • Reaction mixture containing (R)-4-Chloro-3-hydroxybutyronitrile

  • Citrate buffer (0.5 M, pH 4.5), pre-chilled to 0-5°C

  • Ethyl acetate (or MTBE), pre-chilled to 0-5°C

  • Saturated sodium chloride solution (brine), pre-chilled to 0-5°C

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel or jacketed reaction vessel

  • Rotary evaporator

Procedure:
  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Quenching (if necessary): If the reaction needs to be quenched, add the pre-chilled citrate buffer (pH 4.5) slowly with vigorous stirring, maintaining the temperature below 5°C.

  • Extraction:

    • Transfer the cooled mixture to a separatory funnel.

    • Add an equal volume of pre-chilled ethyl acetate.

    • Shake the funnel gently at first, venting frequently to release any pressure. Then shake more vigorously for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with another portion of pre-chilled ethyl acetate to maximize recovery.

  • Washing:

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with one portion of the pre-chilled citrate buffer (pH 4.5).

    • Wash the organic layer with one portion of pre-chilled brine to remove residual water and buffer salts.

  • Drying:

    • Drain the washed organic layer into a flask.

    • Add anhydrous magnesium sulfate or sodium sulfate.

    • Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set no higher than 30-40°C.

Workflow Diagram

G cluster_prep Preparation cluster_workup Aqueous Workup & Extraction cluster_purification Purification & Isolation Cool_Rxn Cool Reaction Mixture (0-5 °C) Quench Quench with Cold pH 4.5 Citrate Buffer Cool_Rxn->Quench Maintain T < 5°C Prep_Solvents Pre-chill all Aqueous & Organic Solvents Prep_Solvents->Quench Extract1 Extract with Cold Ethyl Acetate (x2) Quench->Extract1 Separate1 Separate Layers Promptly Extract1->Separate1 Wash_Buffer Wash Organic Layer (Cold pH 4.5 Buffer) Separate1->Wash_Buffer Wash_Brine Wash Organic Layer (Cold Brine) Wash_Buffer->Wash_Brine Dry Dry with Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Drying Agent Dry->Filter Evaporate Solvent Removal (Rotovap, ≤30-40°C) Filter->Evaporate Final_Product (R)-4-Chloro-3- hydroxybutyronitrile Evaporate->Final_Product

Caption: Workflow for preventing racemization during extraction.

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization via a planar intermediate.

Note: The DOT language code above is a template. You would need to replace the placeholder image URLs with actual images of the chemical structures for it to render correctly.

References

  • Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(43), 11955–12003. [Link]

  • Li, Z., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(82). [Link]

  • Wölpper, A., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5854-5871. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Huang, Y., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 133. [Link]

  • ResearchGate. (2017). What is the reason for racemisation after doing chiral resolution?. Retrieved from [Link]

  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1121-1147. [Link]

  • Google Patents. (1988). Production of 4-chloro-3-hydroxybutyronitrile. JPS63316758A.
  • Google Patents. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester. US20060264652A1.
  • ResearchGate. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

  • Quora. (2019). Why is it difficult to resolve a racemic mixture?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glutaronitrile, 3-hydroxy-. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]

  • Wajant, H., & Effenberger, F. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161. [Link]

  • ResearchGate. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on ParsHNL activity. Retrieved from [Link]

  • Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(43), 11955–12003. [Link]

  • University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Racemization – Knowledge and References. Retrieved from [Link]

  • Huang, Y., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 133. [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Retrieved from [Link]

  • American Chemical Society. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

troubleshooting low conversion rates in 4-chloro-3-hydroxybutyronitrile biocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-chloro-3-hydroxybutyronitrile (CHBN) is a critical chiral intermediate for the synthesis of HMG-CoA reductase inhibitors (e.g., Atorvastatin) and L-carnitine. While biocatalytic reduction of 4-chloro-3-oxobutyronitrile (COBN) using Ketoreductases (KREDs) offers high enantioselectivity (>99% ee), users frequently report low conversion rates (<60%) or poor mass balance .

This guide addresses the three primary failure modes in this specific transformation: Substrate Instability , Product Inhibition , and Cofactor Regeneration pH Drift .

Part 1: The Biocatalytic System

Before troubleshooting, verify your system matches the standard industrial logic. The transformation relies on a KRED (also known as Carbonyl Reductase) coupled with a cofactor regeneration system (typically Glucose Dehydrogenase - GDH).[1][2]

Reaction Pathway Diagram

CHBN_Pathway cluster_main Main Reduction Loop cluster_cofactor Cofactor Regeneration COBN Substrate (COBN) CHBN Product (S)-CHBN COBN->CHBN Reduction KRED Enzyme: KRED KRED->COBN Catalysis NADP NADP+ NADPH NADPH NADP->NADPH Recycled NADPH->NADP Donates H- Glucose Glucose Gluconic Gluconic Acid (Acidifies Media!) Glucose->Gluconic Oxidation GDH Enzyme: GDH GDH->Glucose Catalysis

Figure 1: The coupled enzymatic cycle.[3] Note that the GDH byproduct (Gluconic Acid) is a primary cause of reaction failure due to pH drift.

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: The "Disappearing Substrate"

Symptom: HPLC shows substrate (COBN) consumption is high, but product (CHBN) yield is low. Mass balance is missing (>20% loss).

Q: Why is my substrate disappearing without forming product? A: You are likely experiencing chemical decomposition of the substrate . 4-chloro-3-oxobutyronitrile (COBN) is chemically unstable in aqueous environments, particularly at alkaline pH or elevated temperatures. It undergoes spontaneous polymerization or hydrolysis, competing with the enzyme.

  • The Causality: At pH > 7.5, the half-life of COBN decreases drastically. If your KRED requires pH 8.0, the substrate degrades faster than the enzyme can reduce it.

  • The Fix:

    • Lower pH: Screen KREDs active at pH 6.0 – 6.5 . This significantly stabilizes the substrate.

    • Fed-Batch Mode: Do not add all substrate at

      
      . Feed COBN slowly (e.g., over 6 hours) to keep the instantaneous concentration low, minimizing chemical degradation while maximizing enzymatic conversion.
      
    • Biphasic System: Use a water-immiscible solvent (e.g., Butyl Acetate or MTBE) as a reservoir. The COBN stays protected in the organic phase and partitions into the aqueous phase only as it is consumed.

Scenario B: The "Stalled Reaction"

Symptom: Reaction proceeds rapidly to ~50% conversion and then stops completely. Adding more enzyme does not restart it.

Q: Is my enzyme dying, or is it equilibrium? A: In KRED reductions, this is almost always Product Inhibition or Cofactor Depletion , rarely equilibrium (as GDH drives the reaction irreversibly).

  • The Causality: CHBN (the product) can be toxic to KREDs or act as a competitive inhibitor. Alternatively, if you are using Glucose/GDH, the production of gluconic acid may have crashed the pH, denaturing the enzyme.

  • The Protocol (Validation):

    • Check pH: Measure the pH of the stalled reaction. If it dropped below 5.5, your buffering capacity was insufficient for the gluconic acid produced. Solution: Use a pH-stat titrator with 2M NaOH.

    • Spike Test: Take a small aliquot of the stalled mixture. Add fresh NADPH.

      • If reaction resumes

        
         Cofactor regeneration failed (Check GDH/Glucose).
        
      • If reaction stays stalled

        
         Enzyme is deactivated (likely by product toxicity).
        
Scenario C: The "False Negative"

Symptom: No conversion observed, even with high enzyme loading.

Q: I used a standard KRED panel. Why is there zero activity? A: You may be using the wrong enzyme class or detecting the wrong peak.

  • The Causality: Unlike simple ketones, chlorinated beta-keto nitriles are bulky and electron-withdrawing. Standard ADHs (Alcohol Dehydrogenases) often fail.

  • The Fix:

    • Switch Enzyme Class: Ensure you are using NADPH-dependent Ketoreductases specifically evolved for chlorinated substrates (e.g., Lactobacillus brevis ADH mutants).

    • Verify Substrate: COBN is often sold as a crude oil. Impurities (like 1,3-dichloro-2-propanol) can inhibit enzymes. Distill or purify your starting material.[4]

Part 3: Optimized Experimental Protocol

This protocol uses a Biphasic System to solve both solubility and stability issues.

Reagents:

  • Substrate: 4-chloro-3-oxobutyronitrile (COBN)

  • Enzyme: KRED (e.g., Codexis KRED-P1 or equivalent) + GDH (Glucose Dehydrogenase)

  • Cofactor: NADP+ (0.5 mM catalytic load)

  • Cosubstrate: Glucose (1.5 equivalents)

  • Solvent: 100 mM Potassium Phosphate Buffer (pH 6.5) / Butyl Acetate (50:50 v/v)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Phosphate buffer, pH 6.5. Note: We use pH 6.5 to protect the unstable COBN.

  • Aqueous Phase: Dissolve Glucose (1.5 eq), NADP+ (0.5 mM), KRED (5-10 g/L), and GDH (100 U/mL) in the buffer.

  • Organic Phase: Dissolve COBN (100 g/L) in Butyl Acetate.

  • Initiation: Add the organic phase to the aqueous phase. Agitate vigorously (emulsion is good) at 30°C.

  • pH Control (CRITICAL): The reaction will produce gluconic acid. Use an auto-titrator to maintain pH 6.5 using 2M NaOH. Do not rely on buffer alone.

  • Monitoring: Sample the Organic Phase for HPLC analysis. The product (CHBN) will extract into the organic layer, relieving inhibition on the enzyme in the water phase.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose specific failures in your lab.

Troubleshooting_Tree Start Start: Low Conversion Check_MassBal Check Mass Balance (Substrate + Product) Start->Check_MassBal MassBal_Bad Mass Balance < 80% (Substrate Lost) Check_MassBal->MassBal_Bad Missing Material MassBal_Good Mass Balance > 90% (Substrate Remains) Check_MassBal->MassBal_Good Material Present Chem_Instability Chemical Instability MassBal_Bad->Chem_Instability Check_pH_Drift Did pH drop < 6.0? MassBal_Good->Check_pH_Drift Action_pH Action: Lower pH to 6.0 Switch to Biphasic Chem_Instability->Action_pH pH_Drift_Yes Yes: Gluconic Acid Build-up Check_pH_Drift->pH_Drift_Yes pH_Drift_No No: pH is stable Check_pH_Drift->pH_Drift_No Action_Buffer Action: Increase Buffer Use pH-Stat (NaOH) pH_Drift_Yes->Action_Buffer Check_Inhibition Spike with fresh Enzyme pH_Drift_No->Check_Inhibition Spike_Works Reaction Restarts: Enzyme Death Check_Inhibition->Spike_Works Spike_Fails Reaction Stalls: Product Inhibition Check_Inhibition->Spike_Fails Action_Resin Action: Add Resin (ISPR) or Dilute Substrate Spike_Fails->Action_Resin

Figure 2: Diagnostic decision tree for identifying the root cause of low conversion.

Part 5: Data Reference & Benchmarks

Compare your results against these industrial benchmarks to gauge performance.

ParameterStandard AqueousOptimized BiphasicWhy the difference?
Substrate Load 10 - 20 g/L100 - 150 g/LBiphasic system mitigates substrate toxicity.
Conversion (24h) 50 - 60%> 95%Removal of product into organic phase prevents inhibition.
Enantiomeric Excess > 99%> 99%Stereoselectivity is intrinsic to the KRED, rarely affected by solvent.
pH Stability Poor (Drifts Acidic)Good (Buffered)Biphasic volume ratio helps manage acid concentration.

References

  • Reduction of Chlorinated Ketones : Organic & Biomolecular Chemistry. "Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones."[5] (Analogous chemistry for electron-deficient ketones).

  • Biphasic System Optimization: MDPI Processes. "Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate... in Ethyl Acetate-Water.

  • Substrate Stability Data: BenchChem. "Stability Profile of 4-Chloro-3-hydroxybutyronitrile.

  • Alternative Route (HHDH): ResearchGate. "A One-Step Biocatalytic Process for (S)-4-Chloro-3-hydroxybutyronitrile using Halohydrin Dehalogenase.

Sources

stability of (R)-4-Chloro-3-hydroxybutyronitrile in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-4-Chloro-3-hydroxybutyronitrile

Welcome to the technical support guide for (R)-4-Chloro-3-hydroxybutyronitrile (R-CHBN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile chiral intermediate in aqueous environments. As a key building block in the synthesis of pharmaceuticals like (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid, understanding its stability is paramount to achieving reproducible and high-yield results.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and s.

Q1: What is the general stability profile of (R)-4-Chloro-3-hydroxybutyronitrile in an aqueous solution?

(R)-4-Chloro-3-hydroxybutyronitrile is inherently unstable in aqueous solutions, particularly under non-neutral pH conditions and at elevated temperatures. [2] The molecule contains several reactive functional groups—a secondary alcohol, a primary alkyl chloride, and a nitrile—that can participate in degradation reactions. The primary pathway for degradation, especially under neutral to basic conditions, is intramolecular cyclization. Under strongly acidic or basic conditions, hydrolysis of the nitrile group can also occur.

Q2: How do pH and temperature critically influence the stability of R-CHBN?

Both pH and temperature are critical factors that significantly accelerate the degradation of R-CHBN.

  • Influence of pH: The stability of R-CHBN is highly pH-dependent.[3]

    • Alkaline Conditions (pH > 7.5): The degradation is most rapid under basic conditions. The hydroxyl group is deprotonated to an alkoxide, which acts as an internal nucleophile, readily displacing the adjacent chloride ion to form a reactive epoxide intermediate, (R)-glycidonitrile. This reaction is often irreversible and represents the primary degradation pathway. The synthesis of R-CHBN from epichlorohydrin is conducted under weakly basic conditions (pH 8-10), highlighting the reactivity of related structures in this pH range.[4]

    • Neutral Conditions (pH 6.5-7.5): The compound exhibits its maximum stability in a slightly acidic to neutral pH range. However, even at neutral pH, slow degradation can occur over time, especially at room temperature or above.

    • Acidic Conditions (pH < 6.0): While more stable than in basic media, acidic conditions can promote the hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide, although this process is generally slower than the base-catalyzed cyclization.

  • Influence of Temperature: The rate of degradation increases significantly with temperature.[2] Storing aqueous solutions of R-CHBN at elevated temperatures will lead to rapid loss of the parent compound. For any experimental work, it is crucial to maintain low temperatures (e.g., 0-5 °C) to minimize degradation, unless the reaction chemistry requires higher temperatures, in which case the instability must be factored into the process design.

The combined effect of high pH and high temperature is particularly detrimental and should be avoided.

Q3: What are the primary degradation products of R-CHBN in water?

The main degradation products depend on the specific conditions:

  • (R)-Glycidonitrile: Formed via intramolecular cyclization, this is the most common degradant, especially under neutral to basic conditions.

  • (R)-3,4-dihydroxybutyronitrile: Formed from the hydrolysis of the epoxide intermediate (glycidonitrile).

  • (R)-4-Chloro-3-hydroxybutanamide and (R)-4-Chloro-3-hydroxybutanoic acid: These result from the hydrolysis of the nitrile functional group, typically favored under strongly acidic or basic conditions over extended periods.

Q4: What are the recommended storage conditions for aqueous solutions of R-CHBN?

If an aqueous stock solution must be prepared, it should be made fresh whenever possible. If short-term storage is unavoidable:

  • pH: Buffer the solution to a slightly acidic pH (e.g., pH 5.0 - 6.5).

  • Temperature: Store at low temperatures, ideally 2-8°C. Do not freeze, as freeze-thaw cycles can accelerate degradation.

  • Light: Protect from light to prevent potential photolytic degradation.[2]

For long-term storage, the neat compound should be stored in a tightly sealed container in a cool (<15°C), dry, and dark place.[2]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My assay shows a rapid loss of R-CHBN starting material, even in a freshly prepared neutral solution.

Possible Causes & Solutions:

  • Incorrect pH Measurement: Your "neutral" solution may actually be slightly alkaline. Calibrate your pH meter immediately before use with fresh standards. The presence of certain salts can alter the solution's pH.

  • Basic Micro-environments: If your reaction involves solid-phase reagents, their surfaces could have basic micro-environments that catalyze degradation. Ensure all components of the reaction mixture are pH-compatible.

  • Autocatalysis: Some degradation products could potentially catalyze further degradation. While less common for this compound, it's a possibility in complex mixtures.

  • Temperature Control Failure: Verify that your temperature control system (e.g., ice bath, chiller) is functioning correctly. Even brief exposure to room temperature can cause significant degradation.

Troubleshooting Workflow:

Start Rapid Loss of R-CHBN Detected Check_pH Verify Solution pH (Calibrate Meter) Start->Check_pH Check_Temp Confirm Temperature Control (0-5 °C) Check_pH->Check_Temp pH is Correct Buffer Buffer Solution (pH 5.0-6.5) Check_pH->Buffer pH is > 7.0 Check_Temp->Start Temp is High Prep_Fresh Prepare Fresh Solution (Use Immediately) Check_Temp->Prep_Fresh Temp is Correct Analyze Re-run Experiment & Analyze Prep_Fresh->Analyze Buffer->Prep_Fresh Success Problem Resolved Analyze->Success

Caption: Troubleshooting workflow for rapid R-CHBN degradation.

Problem 2: I'm observing an unexpected peak in my HPLC/LC-MS analysis. Could it be a degradant?

Likely Cause & Identification Strategy:

Yes, it is highly likely an artifact of degradation. The most probable degradant is the cyclized product, (R)-glycidonitrile , which is more nonpolar and will likely have a different retention time.

Protocol for Degradant Identification:

  • Forced Degradation Study: Intentionally degrade a small sample of R-CHBN to confirm the identity of the unknown peak.

    • Prepare two small vials of your R-CHBN solution.

    • Adjust one vial to pH 10 with dilute NaOH. Keep the other as a control.

    • Gently warm the pH 10 vial to 30-40°C for 30-60 minutes.

    • Analyze both the control and the degraded sample by HPLC. If the unknown peak's area increases dramatically in the degraded sample, it is confirmed as a base-catalyzed degradant.

  • LC-MS Analysis: Analyze the peak using mass spectrometry.[5]

    • (R)-4-Chloro-3-hydroxybutyronitrile (C₄H₆ClNO): Molecular Weight 119.55 g/mol .[6]

    • (R)-Glycidonitrile (C₃H₃NO): Molecular Weight 69.06 g/mol . The loss of HCl is a strong indicator of cyclization.

    • (R)-3,4-dihydroxybutyronitrile (C₄H₇NO₂): Molecular Weight 101.10 g/mol . This corresponds to the addition of water to glycidonitrile.

Problem 3: My reaction yield is consistently low when using R-CHBN from an aqueous stock solution.

Possible Cause & Preventative Measures:

The low yield is very likely due to the degradation of your starting material before or during the reaction, reducing the effective concentration of the active reactant.

Preventative Workflow:

cluster_0 Best Practice Protocol Start Need to Use R-CHBN in Aqueous System Prep Prepare Aqueous Buffer (pH 5.0-6.5) and Chill to 0-5°C Start->Prep Weigh Weigh Neat R-CHBN Immediately Before Use Prep->Weigh Dissolve Dissolve R-CHBN in Chilled Buffer to Final Concentration Weigh->Dissolve React Add to Reaction Mixture IMMEDIATELY Dissolve->React End High Yield Achieved React->End

Caption: Recommended workflow for using R-CHBN in aqueous reactions.

Key Recommendations:

  • Avoid Stock Solutions: Do not use pre-made aqueous stock solutions. Prepare the solution fresh for each experiment.

  • Control Reaction pH: If your reaction conditions are basic, consider an alternative synthetic route or a strategy where R-CHBN is added slowly to the reaction mixture to minimize its residence time under harsh conditions.

  • Quantify Starting Material: Use HPLC to quantify the concentration of your R-CHBN solution immediately after preparation and before adding it to the reaction to know the actual amount being used.

Part 3: Experimental Protocols & Data

Protocol 1: Performing a Basic Aqueous Stability Study

This protocol outlines a simple experiment to determine the stability of R-CHBN under your specific experimental conditions.

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 5.0, 7.0, 9.0).

  • Solution Preparation: Dissolve a known quantity of R-CHBN in each buffer to a final concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solutions into separate vials for each time point and place them in a temperature-controlled environment (e.g., 25°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each pH series.

  • Quenching: Immediately quench any further degradation by adding an acid (e.g., dilute phosphoric acid) to lower the pH to ~3-4.

  • Analysis: Analyze the samples by a validated HPLC method to determine the remaining percentage of R-CHBN.[5]

Data Summary: Expected Stability Trends

The following table summarizes the expected relative stability of R-CHBN under different aqueous conditions. Note: These are qualitative trends for illustrative purposes. Actual degradation rates must be determined experimentally.

ConditionTemperaturepHExpected Relative StabilityPrimary Degradation Pathway
Optimal 4°C5.0 - 6.5HighMinimal degradation
Moderate 25°C5.0 - 6.5ModerateSlow cyclization/hydrolysis
Poor 25°C7.0 - 8.0LowCyclization to epoxide
Very Poor 25°C> 8.5Very LowRapid cyclization to epoxide
Very Poor 40°CAnyVery LowTemperature-accelerated degradation
Visualization of Primary Degradation Pathways

The following diagram illustrates the key degradation mechanisms of (R)-4-Chloro-3-hydroxybutyronitrile in an aqueous environment.

cluster_base Base-Catalyzed Pathway (pH > 7) cluster_acid Acid/Base Hydrolysis of Nitrile R_CHBN (R)-4-Chloro-3-hydroxybutyronitrile Glycidonitrile (R)-Glycidonitrile R_CHBN->Glycidonitrile OH⁻ (Intramolecular Cyclization) -HCl Amide (R)-4-Chloro-3-hydroxybutanamide R_CHBN->Amide H₂O, H⁺/OH⁻ Diol (R)-3,4-dihydroxybutyronitrile Glycidonitrile->Diol H₂O (Hydrolysis) Acid (R)-4-Chloro-3-hydroxybutanoic acid Amide->Acid H₂O, H⁺/OH⁻

Caption: Primary degradation pathways of R-CHBN in aqueous solutions.

References

  • Benchchem. (n.d.). 4-Chloro-3-hydroxybutyronitrile | 105-33-9.
  • Sigma-Aldrich. (n.d.). (R)-(+)-4-Chloro-3-hydroxybutyronitrile 97.
  • ECHEMI. (n.d.). 4-Chloro-3-hydroxybutanenitrile SDS, 105-33-9 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Wang, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 79.
  • Pfaltz & Bauer. (2023). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). (R)-(+)-4-Chloro-3-hydroxybutyronitrile.
  • PrepChem.com. (n.d.). Synthesis of ethyl-4-chloro-3(R)-hydroxybutyrate.
  • Huang, Y., et al. (2007). Preparation method of 4-chlorine-3-hydroxybutyronitrile. CN1919835A.
  • N/A. (2015). Preparation method of ethyl 4-chloro-3-hydroxybutanoate. CN105063113A.
  • Chen, Y., et al. (2023).
  • Wang, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.
  • Suzuki, T., et al. (2002). Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells. Applied Microbiology and Biotechnology, 59(4-5), 483-8.
  • Ohta, H., et al. (1988). Production of 4-chloro-3-hydroxybutyronitrile. JPS63316758A.
  • N/A. (n.d.).
  • Ajithkumar, P. V., et al. (2000). Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT. Journal of Applied Microbiology, 89(1), 168-76.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of (S)
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Abe, H., et al. (2021). Thermal degradation behavior of poly[(R)-3-hydroxybutyrate-co-4-hydroxybutyrate].
  • Husain, J., et al. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN.
  • Tee, O. S., & Iyengar, N. R. (1989). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Canadian Journal of Chemistry, 67(8), 1769-1773.
  • National Center for Biotechnology Information. (n.d.). Butanenitrile, 4-chloro-3-hydroxy-.
  • Sahoo, G., et al. (2021).
  • Tokyo Chemical Industry. (n.d.). (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4.
  • Le, T., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 369, 130911.
  • Bonartsev, A. P., et al. (2016). Hydrolytic Degradation of Poly(3-hydroxybutyrate), Polylactide and their Derivatives: Kinetics, Crystallinity, and Surface Morphology. Polymer Science Series A, 58, 872-884.
  • Ausio, J., et al. (1984). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research, 12(10), 4351-9.

Sources

controlling temperature for regioselective synthesis of 4-chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in CHBN Synthesis

Subject: Controlling Temperature for Regioselective Synthesis of 4-chloro-3-hydroxybutyronitrile (CHBN) Reference Code: TSC-CHBN-2024 Applicable For: Process Chemists, Scale-up Engineers, Drug Development (Statin/L-Carnitine Precursors)

Executive Summary

The synthesis of 4-chloro-3-hydroxybutyronitrile (CHBN) from epichlorohydrin (ECH) is a classic competition between kinetic and thermodynamic control. The nucleophilic attack of cyanide (


) on the epoxide ring is governed strictly by temperature and pH.
  • Target: Terminal C-attack (Kinetic Product).

  • Impurity: Internal C-attack (Thermodynamic/Isomeric impurity) & Polymerization.

  • Critical Parameter: Temperature maintenance between 15°C and 25°C (Chemical Route) or 25°C and 30°C (Enzymatic Route). Deviations >30°C exponentially increase byproduct formation.

Part 1: The Thermodynamics of Regioselectivity

To troubleshoot effectively, you must understand the mechanism. The regioselectivity is driven by the electronic destabilization of the transition state by the chlorine atom.

  • Mechanism: The chlorine atom is electron-withdrawing. It destabilizes the development of partial positive charge on the adjacent carbon (C2). Therefore, the nucleophile (

    
    ) prefers to attack the less substituted, less electronically hindered terminal carbon (C3).
    
  • Temperature Impact:

    • Low Temp (<10°C): Reaction rate is too slow; accumulation of unreacted ECH creates a safety hazard (potential for runaway exotherm upon warming).

    • Optimal Temp (15-25°C): Balances rate with regioselectivity (~95:5 ratio of desired:undesired isomer).

    • High Temp (>40°C): Overcomes the activation energy barrier for the internal attack, leading to 3-chloro-2-hydroxybutyronitrile (wrong isomer) and promoting anionic polymerization of the epoxide.

Visualizing the Pathway

The following diagram illustrates the divergent pathways controlled by thermal energy.

CHBN_Pathway ECH Epichlorohydrin (ECH) TS_Major TS: Terminal Attack (Lower Ea) ECH->TS_Major 15-25°C Kinetic Control TS_Minor TS: Internal Attack (Higher Ea) ECH->TS_Minor >40°C Thermodynamic Polymer Poly-ECH / Dimers (Thermal Runaway) ECH->Polymer Exotherm Spike CN Cyanide Source (HCN/NaCN) CN->TS_Major CN->TS_Minor Target 4-chloro-3-hydroxybutyronitrile (Target Product) TS_Major->Target Isomer 3-chloro-2-hydroxybutyronitrile (Regio-Impurity) TS_Minor->Isomer Target->Polymer Prolonged Heat (>60°C)

Figure 1: Reaction pathway showing the divergence between kinetic (desired) and thermodynamic (undesired) products based on thermal input.

Part 2: Experimental Protocols & Critical Parameters

Method A: Chemical Synthesis (NaCN/H2SO4)

Best for: Bulk synthesis of racemic material.

Protocol:

  • Preparation: In a jacketed reactor, charge water and

    
     (catalyst/stabilizer). Cool to 10°C .[1]
    
  • Cyanide Charge: Add NaCN (1.2 eq). Warning: Ensure pH >10 to prevent HCN gas evolution.

  • Acidification (The Critical Step): Slowly add

    
     (or Acetic Acid) to adjust pH to 8.0–8.5 .
    
    • Note: If pH drops < 7, HCN gas evolves. If pH > 10, ECH hydrolyzes to diols.

  • Addition: Add Epichlorohydrin dropwise over 2 hours.

    • Temp Control: Maintain internal temp at 20–25°C .

    • Alert: Reaction is highly exothermic. If temp rises >30°C, stop addition immediately.

  • Post-Reaction: Stir for 4 hours at 25°C.

  • Workup: Extract with Ethyl Acetate.

  • Purification: Rapid vacuum distillation (0.4 mmHg at 90-115°C). Do not overheat pot residue.

Method B: Biocatalytic Synthesis (Halohydrin Dehalogenase)

Best for: High enantiopurity ((R)-isomer for statins).

Protocol:

  • Buffer Prep: Phosphate buffer (pH 7.5), 1 mM

    
    .
    
  • Enzyme Loading: Add HHDH (Halohydrin Dehalogenase) lysate or immobilized enzyme.

  • Substrate: Add 1,3-dichloro-2-propanol (DCP) or ECH.

  • Nucleophile: Add HCN (generated in situ or via NaCN/buffer).

  • Incubation:

    • Temp: Strictly 25°C – 30°C .

    • Why: HHDH enzymes often denature rapidly above 45°C [1].

  • Quench: Extract immediately upon completion to prevent product hydrolysis.

Part 3: Comparative Data Table

ParameterChemical Route (NaCN)Enzymatic Route (HHDH)
Optimal Temperature 15°C – 25°C25°C – 30°C
Critical Failure Temp > 35°C (Runaway/Polymer)> 45°C (Denaturation)
pH Range 8.0 – 9.0 (Strict)7.0 – 7.5 (Physiological)
Regioselectivity ~95% Terminal>99% Terminal
Enantioselectivity Racemic (unless chiral ECH used)>99% ee (R-isomer)
Major Risk HCN Gas / ExothermEnzyme Cost / Stability

Part 4: Troubleshooting Guide (FAQ)

Scenario 1: "My reaction mixture turned dark brown/black."
  • Diagnosis: Polymerization of epichlorohydrin or degradation of the nitrile.

  • Cause: Temperature exceeded 40°C during addition, or the reaction was allowed to stand too long without workup.

  • Solution:

    • Check cooling capacity. The reaction is exothermic; cooling must match the dosing rate.

    • Immediate Action: If currently reacting, stop dosing. Cool to 10°C. Discard batch if viscosity has increased significantly (polymer formation).

Scenario 2: "Yield is good, but the ratio of 3-hydroxy (target) to 2-hydroxy (isomer) is poor."
  • Diagnosis: Loss of kinetic control.

  • Cause: Reaction temperature was too high, or "hot spots" occurred due to poor mixing during acid/ECH addition.

  • Solution:

    • Lower the reaction temperature to 15°C.

    • Increase stirring speed (RPM) to ensure rapid heat dissipation.

    • Advanced: Use a Lewis Acid catalyst (like

      
       or Calcium triflate) to coordinate the epoxide oxygen, enhancing the steric bias for terminal attack [2].
      
Scenario 3: "I smell almonds/bitter odor (HCN Leak)."
  • Diagnosis: pH excursion.

  • Cause: pH dropped below 7.0.

  • Solution:

    • EMERGENCY: Evacuate area.

    • Prevention: Ensure your pH probe is calibrated. In the chemical route, the addition of ECH can sometimes lower pH slightly; maintain a buffer or co-feed weak base to keep pH 8.0–8.5.

Scenario 4: "Product decomposes during distillation."
  • Diagnosis: Thermal instability of the chlorohydrin.

  • Cause: Pot temperature too high or residence time too long.

  • Solution:

    • Use a Wiped Film Evaporator (WFE) instead of batch distillation to minimize thermal history.

    • Ensure vacuum is < 1 mmHg to keep boiling point below 120°C.

Part 5: Logic Flow for Troubleshooting

Troubleshooting Start Issue Detected CheckTemp Check Temperature Log Start->CheckTemp CheckPH Check pH Log Start->CheckPH TempHigh Temp > 30°C? CheckTemp->TempHigh PHLow pH < 7.5? CheckPH->PHLow PHHigh pH > 9.5? CheckPH->PHHigh RegioIssue Issue: High Impurity (Isomer) Action: Reduce Dosing Rate TempHigh->RegioIssue Yes ColorIssue Issue: Dark Color/Polymer Action: Improve Cooling/Mixing TempHigh->ColorIssue Yes (Extreme) SafetyIssue CRITICAL: HCN Risk Action: Add Base Immediately PHLow->SafetyIssue Yes Hydrolysis Issue: Low Yield (Diol formation) Action: Add Acid/Buffer PHHigh->Hydrolysis Yes

Figure 2: Decision tree for diagnosing yield and purity issues based on process parameters.

References

  • Tang, L., et al. (2021). "Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2." FEBS Journal. Available at: [Link]

  • Organic Syntheses. (1950). "3-Hydroxyglutaronitrile (via 4-chloro-3-hydroxybutyronitrile)." Org.[2] Synth. 30,[3] 52. Available at: [Link]

  • Patent CN1919835A. (2006). "Preparation method of 4-chloro-3-hydroxybutyronitrile." Google Patents.
  • Patent US20060264652A1. (2006). "Process for preparing 4-chloro-3-hydroxybutanoic acid ester." Google Patents.

Sources

Validation & Comparative

chiral HPLC method for (R)-4-Chloro-3-hydroxybutyronitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Comparison Guide: Chiral HPLC Methods for (R)-4-Chloro-3-hydroxybutyronitrile Analysis

Executive Summary

(R)-4-Chloro-3-hydroxybutyronitrile (CHB) is a critical chiral building block in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin) and L-carnitine. The enantiomeric purity of this intermediate directly dictates the efficacy and safety of the final pharmaceutical product.

This guide objectively compares the two dominant chromatographic strategies for CHB analysis: Amylose-based HPLC (Chiralpak AD-H) versus Cellulose-based HPLC (Chiralcel OD-H) , with a secondary comparison to Chiral Gas Chromatography (GC) . While GC offers high efficiency, HPLC is established as the superior method for process monitoring due to its compatibility with thermally labile samples and aqueous reaction matrices (e.g., enzymatic resolution).

Our Verdict: The Chiralpak AD-H (Amylose) method is the recommended "Gold Standard" for this application, offering superior selectivity (


) for the hydroxyl-nitrile motif compared to the cellulose alternative.

Part 1: Method Comparison & Selection Strategy

The separation of (R)- and (S)-CHB relies on the interaction between the hydroxyl (-OH) and nitrile (-CN) groups of the analyte and the carbamate linkages of the chiral stationary phase (CSP).

Comparative Performance Matrix
FeatureMethod A: Amylose-Based HPLC (Recommended)Method B: Cellulose-Based HPLC (Alternative)Method C: Chiral GC (Orthogonal)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Cyclodextrin (e.g., Rt-βDEX)
Selectivity (

)
High (Excellent H-bonding recognition)Moderate (Good, but often lower resolution for this specific analyte)Very High (Shape selectivity)
Robustness High (Stable in Normal Phase)High (Industry Workhorse)Moderate (Column bleed issues)
Sample Compatibility Universal (Crude reaction mixtures, aqueous extractions)UniversalLimited (Must be volatile/dry; thermal risk)
Detection Limit ~0.05% impurity (UV 210 nm)~0.05% impurity<0.01% (FID is universal)
Primary Use Case QC Release & Process Control Method Development BackupRaw Material Assay (Chemical Purity)
Expert Insight: Why AD-H over OD-H?

While Chiralcel OD-H is the most common "first-choice" column in chiral screening, the Chiralpak AD-H (Amylose) polymer often forms a helical cavity that is more sterically receptive to small, flexible molecules like CHB. The specific spatial arrangement of the carbamate groups on the amylose backbone allows for a stronger "3-point interaction" (H-bond donor/acceptor + dipole) with the CHB hydroxyl and nitrile groups, typically resulting in a higher resolution factor (


) than the cellulose analog.

Part 2: The Gold Standard Protocol (Chiralpak AD-H)

This protocol is designed to be self-validating. It includes system suitability criteria to ensure data integrity.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).

  • Mobile Phase (MP): n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: Ethanol can be substituted for Isopropanol (90:10 or 95:5) to alter selectivity if interference occurs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Control is critical; fluctuations >2°C can shift retention).

  • Detection: UV at 210 nm (or 215 nm).

    • Rationale: CHB lacks a strong chromophore. The nitrile group absorbs in the low UV range.

  • Injection Volume: 10 µL.

  • Run Time: ~15–20 minutes.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of CHB sample in 10 mL of Isopropanol (HPLC Grade).

  • Working Solution: Dilute 1 mL of Stock to 10 mL with Mobile Phase (Hexane:IPA).

    • Critical Step: Filter through a 0.45 µm PTFE syringe filter before injection to protect the column frit.

System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (If >1.5, see Troubleshooting).
    
  • Precision (RSD): < 1.0% for retention time and area (n=5 injections).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the method development and troubleshooting logic for CHB analysis, ensuring a systematic approach to achieving >99% ee accuracy.

CHB_Method_Workflow Start Start: CHB Sample Analysis Screen_AD Step 1: Screen Chiralpak AD-H (Hexane:IPA 90:10) Start->Screen_AD Check_Res Check Resolution (Rs) Screen_AD->Check_Res Success Method Validated (Rs > 2.0) Check_Res->Success Yes Poor_Res Rs < 1.5 Check_Res->Poor_Res No Tailing Problem: Peak Tailing? Success->Tailing Opt_Temp Optimization A: Lower Temp to 15°C Poor_Res->Opt_Temp First Attempt Opt_Alc Optimization B: Change Modifier to Ethanol Poor_Res->Opt_Alc Second Attempt Switch_Col Switch to Chiralcel OD-H Poor_Res->Switch_Col Final Attempt Opt_Temp->Check_Res Opt_Alc->Check_Res Add_TFA Action: Add 0.1% TFA (Suppress -OH ionization) Tailing->Add_TFA Yes Add_TFA->Success

Figure 1: Decision tree for optimizing the chiral separation of (R)-4-Chloro-3-hydroxybutyronitrile.

Part 4: Data Analysis & Calculation

To determine the Enantiomeric Excess (% ee), use the integrated peak areas of the (R)-isomer (


) and the (S)-isomer (

).


Note on Elution Order: While elution order is column-dependent, for Chiralpak AD-H in Hexane/IPA, the (S)-enantiomer typically elutes before the (R)-enantiomer. However, you must verify this by injecting a pure standard of (R)-CHB or (S)-CHB (available from Sigma-Aldrich or Chem-Impex) during the first setup.

Part 5: Troubleshooting "Expert Tips"

  • Baseline Noise at 210 nm:

    • Cause: Impure IPA or Hexane absorbing UV.

    • Fix: Use "HPLC Grade" or "UV Cutoff" solvents. Ensure the reference wavelength on the DAD is set to "off" or a non-interfering band (e.g., 360 nm).

  • Peak Broadening:

    • Cause: Sample solvent mismatch.[1]

    • Fix: If the sample is dissolved in 100% IPA or Ethanol and injected into a 90% Hexane stream, the viscosity difference can cause band broadening. Dilute the sample with mobile phase (Hexane:IPA) before injection.

  • Ghost Peaks:

    • Cause: Late-eluting impurities from previous runs (e.g., unreacted epichlorohydrin or non-volatile byproducts).

    • Fix: Extend the run time to 30 minutes for the first few injections to map the full impurity profile.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • National Institutes of Health (PMC). Overview of chiral separations of pharmaceutically active substances by HPLC. (General reference for polysaccharide column mechanisms). Retrieved from [Link]

Sources

Benchmarking Chiral Purity: Optical Rotation vs. Chromatographic Analysis of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Chloro-3-hydroxybutyronitrile (CAS: 84367-31-7) is a critical chiral synthon in the synthesis of L-carnitine and HMG-CoA reductase inhibitors (statins).[1][2] While Chiral HPLC remains the gold standard for determining enantiomeric excess (ee), Optical Rotation (OR) is the industry workhorse for in-process monitoring due to its speed and low cost.

This guide objectively compares both analytical techniques, providing optimized protocols and highlighting the specific pitfalls of relying solely on polarimetry for this specific intermediate.

Part 1: The Physics of Measurement & Core Specifications

The (R)-enantiomer of 4-chloro-3-hydroxybutyronitrile is a liquid at room temperature.[2][3][4] Unlike many solid chiral intermediates that require dissolution, this compound is frequently characterized neat (undiluted).[2]

Target Specifications (Reference Standards)
ParameterSpecificationConditionsSource Authority
State Clear, colorless to pale yellow liquidAmbientSigma-Aldrich / TCI
Optical Rotation

+11.0° to +14.0° Neat (Undiluted), 20–25°CSigma-Aldrich [1], TCI [2]
Refractive Index (

)
1.470 – 1.47420°CPubChem [3]
Boiling Point 110°C@ 1 mmHgLiterature

Critical Note on Sign: The (R)-enantiomer exhibits a (+) rotation when measured neat.[2][4] Ensure your polarimeter is calibrated to the Sodium D-line (589 nm). Confusion often arises because the downstream product, L-carnitine, is often designated as (-), but the precursor nitrile is (+).[2]

Part 2: Method A — Polarimetry (The In-Process Check)[2]

Polarimetry is non-destructive and rapid, making it ideal for monitoring the progress of enzymatic resolutions or kinetic resolutions. However, it is highly sensitive to temperature and chemical impurities.[2]

Protocol 1: Determination of Specific Rotation (Neat)

Objective: Rapid purity assessment without solvent interference.[2]

  • Instrument Prep: Turn on the polarimeter and sodium lamp (589 nm) at least 20 minutes prior to use to stabilize the light source.

  • Temperature Control: Set the internal thermostat to 20.0°C ± 0.5°C .

    • Why? The rotation of liquids is density-dependent. A 5°C shift can alter the density (approx 1.25 g/mL) enough to skew the specific rotation calculation.

  • Zeroing: Fill the cell with air (or a dedicated blank glass if required by your specific model) and zero the instrument.

  • Sample Loading:

    • Inject the neat liquid into a 100 mm (1 dm) temperature-controlled cell.

    • Crucial Step: Check for bubbles. The viscosity of this nitrile can trap micro-bubbles, which scatter light and cause unstable readings. Tilt the cell to trap bubbles in the bubble trap.

  • Measurement: Record 5 successive readings. The standard deviation should be < 0.005°.

  • Calculation: Since the measurement is neat, the formula simplifies, but density (

    
    ) must be accounted for if the instrument does not auto-correct.
    
    
    
    
    [2]
    • 
      : Observed rotation (
      
      
      
      )[2]
    • 
      : Path length (dm)
      
    • 
      : Density (1.25 g/mL)[2][4]
      
Solvent Effects (Method Variation)

While "neat" is standard, some protocols use Methanol (MeOH).[2]

  • Neat:

    
     to 
    
    
    
  • 1% in MeOH: Values may shift slightly. If your sample is too dark (crude), dilute to 1% (c=1) in HPLC-grade Methanol.[2] Note: You must validate the correlation between Neat and MeOH values for your specific process.

Part 3: Method B — Chiral HPLC (The Release Standard)[2]

Optical rotation cannot distinguish between a sample with 95% ee and a sample with 99% ee contaminated by a chemically achiral impurity that affects density. Chiral HPLC is required for final release.

Protocol 2: Chiral HPLC Determination

Objective: Precise quantification of the (R) and (S) enantiomers.[2]

ParameterConditionRationale
Column Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate))Proven selectivity for secondary alcohols [4].[2]
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical scale.[2]
Mobile Phase n-Hexane : Isopropanol (90 : 10) Normal phase mode is essential.[2] IPA provides hydrogen bonding modulation for the hydroxyl group.
Flow Rate 0.5 to 1.0 mL/minAdjust for backpressure < 50 bar.
Detection UV @ 210 nm The nitrile and chloro groups have weak UV absorbance. 254 nm is often too insensitive.
Temperature 25°CConstant temperature ensures reproducible retention times.

Sample Preparation:

  • Dissolve 5 mg of (R)-4-Chloro-3-hydroxybutyronitrile in 1 mL of Mobile Phase.

  • Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may degrade in Hexane).[2]

  • Inject 10 µL.

Expected Performance:

  • (R)-Enantiomer: Typically elutes second (depending on specific column batch, verify with standard).

  • (S)-Enantiomer: Elutes first.

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    

Part 4: Comparative Analysis & Decision Matrix

The following table benchmarks the two methods for an industrial workflow.

FeaturePolarimetry (Neat)Chiral HPLC (OD-H)
Time to Result < 5 minutes30–45 minutes
Cost Per Run NegligibleHigh (Solvents + Column wear)
Precision Low (

2% relative)
High (

0.1% relative)
Specificity Low: Affected by all chiral impurities and density changes.[2]High: Separates enantiomers from chemical impurities.
Limit of Detection N/A (Bulk property)< 0.05% of minor enantiomer
Primary Use In-process checks (distillation cuts)Final Product Release (CoA)
Analytical Workflow Diagram

The following logic flow illustrates when to use which method during the purification process.

G Start Crude Synthesis (Enzymatic/Chemical) Distillation Distillation / Extraction Start->Distillation Polarimetry Step 1: Polarimetry (Neat) Target: +11° to +14° Distillation->Polarimetry Decision Is Rotation within Range? Polarimetry->Decision HPLC Step 2: Chiral HPLC (Chiralcel OD-H) Decision->HPLC Yes Troubleshoot Troubleshoot: 1. Check Water Content 2. Check Chemical Purity (GC) Decision->Troubleshoot No (< +11°) HPLC->Distillation ee < 99% Release Release Lot (>99% ee) HPLC->Release ee > 99% Troubleshoot->Distillation Reprocess

Figure 1: Integrated Analytical Workflow for (R)-4-Chloro-3-hydroxybutyronitrile.

Part 5: Troubleshooting Common Anomalies

Scenario 1: Low Optical Rotation (+5° instead of +12°)
  • Cause A: Water Contamination. The hydroxyl group is hygroscopic. Absorbed water lowers the density and interacts with the chiral center via H-bonding, depressing the rotation.

    • Action: Run Karl Fischer titration. Dry the sample over

      
       and re-measure.
      
  • Cause B: Chemical Impurity. Presence of unreacted 4-chloro-3-oxobutyronitrile (achiral ketone) will dilute the rotation without affecting the sign.

    • Action: Check GC purity.[4]

Scenario 2: Inconsistent HPLC Retention Times
  • Cause: Alcohol content in mobile phase evaporation.

  • Action: Hexane/IPA mixtures are volatile. Use a pre-mixed mobile phase bottle with a tight cap and purge lines effectively. Ensure the column is equilibrated for 30 mins before the run.

References

  • Sigma-Aldrich. (n.d.).[2] (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification. Retrieved from [2]

  • TCI Chemicals. (n.d.).[2] (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Details. Retrieved from [2]

  • PubChem. (n.d.).[2] 4-Chloro-3-hydroxybutyronitrile Compound Summary. National Library of Medicine. Retrieved from [2]

  • Chiral Technologies. (n.d.).[2][5] Chiralcel OD-H Instruction Manual. Retrieved from [2]

Sources

Technical Guide: NMR Spectroscopy Characterization of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Chloro-3-hydroxybutyronitrile (CAS: 84367-31-7) is a critical chiral building block, serving as the "chlorohydrin" precursor for the side chains of HMG-CoA reductase inhibitors (e.g., Atorvastatin , Rosuvastatin ) and L-Carnitine .

In drug development, the enantiomeric purity of this intermediate dictates the efficacy of the final API. While HPLC is the industry standard for quantitative purity (QC), NMR spectroscopy offers superior utility for structural elucidation, absolute configuration assignment, and rapid in-process "ee" (enantiomeric excess) determination without the need for reference standards.

This guide compares three NMR-based characterization strategies—Baseline 1D , Chiral Shift Reagents (CSR) , and Mosher’s Ester Analysis —against the HPLC benchmark, providing protocols for determining both chemical structure and stereochemical integrity.

Part 1: Structural Baseline (1D H NMR)

Before assessing chirality, the chemical structure must be validated. The molecule contains a chiral center at C3, making the adjacent methylene protons (


 and 

) diastereotopic.
Validated Chemical Shifts ( , 400 MHz)

Data sourced from process chemistry validations (US20060264652A1).

PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
C3 -CH(OH)- 4.21 Multiplet (m)-Deshielded by -OH and adjacent -Cl/-CN groups.
C4 -CH

-Cl
3.66 Doublet (d)5.6Often appears as dd due to diastereotopic splitting if resolution is high.
OH -OH 3.03 Broad (s/d)-Highly variable. Shift moves downfield with concentration (H-bonding).
C2 -CH

-CN
2.73 Multiplet (m)-Diastereotopic ABX system. Distinct from simple triplets.

Critical Observation: In


, the hydroxyl proton often couples with the C3 methine (

Hz). Adding a drop of

will extinguish the signal at 3.03 ppm and simplify the C3 multiplet, confirming the alcohol functionality.

Part 2: Comparative Analysis of Characterization Methods

This section objectively compares methods for determining the enantiomeric excess (ee) and absolute configuration of the product.

Method Performance Matrix
FeatureMethod A: Chiral HPLC Method B: Chiral Shift Reagent (NMR) Method C: Mosher's Ester (NMR)
Primary Use Quantitative Purity (QC)Rapid "ee" ScreeningAbsolute Configuration Assignment
Reagent Chiral Column (e.g., Chiralpak AD/AS)

or

(R)- and (S)-MTPA Chloride
Time to Result 30–60 mins15 mins (In-tube titration)24 hours (Derivatization required)
Reference Std Required (Racemate needed)Not Required Not Required
Precision High (<0.1% error)Moderate (~1-2% error)High (Structural proof)
Sample Recovery Possible (Prep HPLC)No (Contaminated with Eu)No (Chemically modified)
Cost High (Columns/Solvents)Low (Reagent cost per mg)Medium (Reagents + Synthesis time)
Recommendation Logic
  • Use Method B (Shift Reagents) during early process optimization when you need to know roughly if a reaction is enantioselective (e.g., biocatalytic reduction of the ketone).

  • Use Method C (Mosher's) only once to prove the absolute configuration (R vs S) if X-ray crystallography is impossible.

  • Use Method A (HPLC) for final lot release and GMP certification.

Part 3: Experimental Protocols

Protocol 1: Rapid "ee" Determination via Chiral Shift Reagent ( )

Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] acts as a Lewis Acid, coordinating to the hydroxyl lone pair. This creates a diastereomeric complex, splitting the NMR signals of enantiomers.

Materials:

  • Sample: 10 mg (R)-4-Chloro-3-hydroxybutyronitrile.

  • Solvent: 0.6 mL

    
     (Dry, acid-free).
    
  • Reagent:

    
     (Sigma-Aldrich/Merck).
    

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard

    
     NMR spectrum of the pure sample. Focus on the -CH
    
    
    
    -CN
    region (2.73 ppm) or -CH
    
    
    -Cl
    (3.66 ppm).
  • Titration Step 1: Add 0.2 equivalents (approx 5-10 mg) of solid

    
     directly to the NMR tube. Shake until dissolved (solution turns pale yellow).
    
  • Acquisition: Run the spectrum again.

    • Observation: Signals will shift downfield (paramagnetic shift).

    • Differentiation: Look for "splitting" of the C2 or C4 methylene signals. If the sample is racemic, you will see two distinct sets of peaks (one for R-complex, one for S-complex).

  • Optimization: If splitting is not baseline resolved, add another 0.1 eq of

    
    .
    
    • Target:

      
       ppm.[1]
      
  • Calculation: Integrate the two split peaks.

    
    
    
Protocol 2: Absolute Configuration via Mosher's Method

This method determines if the molecule is truly (R) or (S) by derivatizing with MTPA (


-methoxy-

-trifluoromethylphenylacetic acid).

Mechanism: The Mosher ester locks the conformation. The phenyl ring of the MTPA auxiliary shields protons on one side of the molecule (upfield shift) and deshields the other.

Step-by-Step Workflow:

  • Derivatization: React the substrate with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials (Pyridine/DMAP, DCM, 4h).

  • Workup: Quench with water, extract with ether, dry over

    
    .
    
  • NMR Analysis: Acquire

    
     NMR for both the (R)-ester and (S)-ester.
    
  • 
     Calculation: 
    Calculate 
    
    
    
    for protons
    
    
    and
    
    
    .
    • Interpretation: If protons on the right side of the chiral center have positive

      
       and left side have negative 
      
      
      
      (or vice versa), fit this to the Mosher Model (Sector Rule) to assign configuration.

Part 4: Visualization of Mechanisms

Diagram 1: Characterization Decision Tree

This workflow guides the scientist on which method to select based on the stage of drug development.

CharacterizationWorkflow Start Crude Product (R)-4-Chloro-3-hydroxybutyronitrile Check1 1. Structural Identity? Start->Check1 BaselineNMR Standard 1H NMR (CDCl3) Confirm C2/C4 Shifts Check1->BaselineNMR Check2 2. Is Enantiomer Known? BaselineNMR->Check2 BranchUnknown No (Unknown Config) Check2->BranchUnknown BranchKnown Yes (Process Check) Check2->BranchKnown Mosher Mosher's Ester Analysis (Derivatization + NMR) Determines Absolute Config BranchUnknown->Mosher Proof of Structure ShiftReagent Chiral Shift Reagent (Eu(hfc)3 + NMR) Rapid ee % Check BranchKnown->ShiftReagent Rapid Screening HPLC Chiral HPLC (Chiralpak AD/AS) Final QC / High Precision BranchKnown->HPLC Final Release

Caption: Decision matrix for selecting the appropriate analytical technique based on the development phase (Screening vs. Validation).

Diagram 2: Mechanism of Chiral Shift Reagent Interaction

Visualizing how


 creates a diastereomeric environment.

ShiftMechanism cluster_0 Differentiation Principle Eu Eu(hfc)3 (Chiral Lewis Acid) Complex Diastereomeric Complex [Eu(hfc)3 • (R)-Substrate] Eu->Complex Coordination Substrate (R)-Alcohol Substrate Substrate->Complex Lone Pair (OH) Signal NMR Signal Split (Pseudocontact Shift) Complex->Signal Paramagnetic Effect

Caption: The Europium center coordinates with the hydroxyl group, inducing differential magnetic environments for enantiomers.

References

  • US Patent 20060264652A1.Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. (General reference for Eu(hfc)3 methodology). [Link]

Sources

Technical Comparison: Optimizing Purity Analysis of 4-Chloro-3-hydroxybutyronitrile via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-3-hydroxybutyronitrile (CHBN) is a pivotal chiral intermediate in the synthesis of statins (e.g., Atorvastatin) and L-carnitine. Its quality control is notoriously difficult due to its bifunctional nature: a polar hydroxyl group capable of hydrogen bonding and a thermally sensitive nitrile moiety.

While HPLC is often the default for polar intermediates, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) —when optimized with specific derivatization protocols—offers superior specificity for process-related impurities (such as genotoxic epichlorohydrin) that HPLC-UV frequently misses. This document compares the performance of GC-MS against standard alternatives and provides a validated, self-checking protocol for its analysis.

Part 1: The Analytical Challenge

The structural integrity of 4-chloro-3-hydroxybutyronitrile presents a unique "blind spot" for standard analytics:

  • Thermal Instability: At injector temperatures >200°C, the

    
    -hydroxy nitrile motif is prone to dehydration (forming 4-chlorocrotononitrile) or thermal racemization. Direct GC injection often yields artificially low purity values due to on-column degradation.
    
  • Detection Gaps: The starting material, Epichlorohydrin (ECH), is a known genotoxin. It has poor UV chromophores, making standard HPLC-UV at 210-254 nm insensitive to trace levels (ppm).

  • Polarity: The hydroxyl group causes significant peak tailing on standard non-polar GC columns (e.g., DB-5), masking adjacent impurity peaks.

Impurity Origin & Pathway

Understanding the synthesis is critical for method development. The reaction of epichlorohydrin with cyanide sources generates specific byproducts that the analytical method must resolve.

G cluster_0 GC-MS Critical Resolution Pair Epi Epichlorohydrin (Genotoxic Impurity) CHBN 4-chloro-3-hydroxybutyronitrile (Target) Epi->CHBN + HCN DCP 1,3-Dichloro-2-propanol (Hydrolysis Byproduct) Epi->DCP + HCl/H2O HCN Cyanide Source Croto 4-Chlorocrotononitrile (Thermal Degradant) CHBN->Croto Heat (>200°C) - H2O

Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that 4-Chlorocrotononitrile can be a process impurity OR an analytical artifact induced by the GC injector.

Part 2: Comparative Analysis of Methods

The following table objectively compares GC-MS against the most common alternatives.

Table 1: Analytical Technique Performance Matrix

FeatureGC-MS (Derivatized) HPLC-UV GC-FID (Direct)
Primary Utility Trace Impurity ID & Genotoxin QuantificationAssay & Enantiomeric Purity (Chiral)Routine Purity Screening
Epichlorohydrin Detection Excellent (SIM mode < 1 ppm)Poor (Weak UV absorbance)Good (if resolved)
Thermal Degradation Eliminated (via Silylation)None (Ambient temp)High Risk (Artifact formation)
Structural Confirmation Yes (Mass Spectrum)No (Retention time only)No
Sample Throughput Medium (Requires prep)HighHigh
Peak Shape Sharp (Symmetric)GoodTailing (due to -OH)

Expert Insight: Do not rely on a single method. Use HPLC for enantiomeric excess (ee%) and GC-MS for chemical purity and genotoxic impurity clearance.

Part 3: The Optimized GC-MS Protocol

To overcome the thermal instability and peak tailing of CHBN, this protocol utilizes Silylation . By blocking the hydroxyl group with a trimethylsilyl (TMS) group, we increase volatility, improve thermal stability, and eliminate hydrogen-bonding interactions with the column liner.

Reagents & Materials
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) and Dichloromethane (DCM).

  • Internal Standard: Tridecane or Dodecane (inert alkane).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of 4-chloro-3-hydroxybutyronitrile into a 2 mL GC vial.

    • Add 500 µL of Anhydrous Pyridine.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Critical Step: Cap and incubate at 60°C for 30 minutes . Ensure complete dissolution.

    • Dilute with 1 mL Dichloromethane (DCM) containing Internal Standard.

  • Instrument Parameters (Agilent 7890/5977 or equivalent):

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Low polarity phase separates TMS derivatives well.
Inlet Temp 220°CLower than standard (250°C) to minimize thermal stress.
Injection Mode Split (20:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 60°C (hold 1 min)

15°C/min

280°C (hold 5 min)
Slow ramp separates volatile ECH from the main peak.
Transfer Line 280°CPrevents condensation of high-boilers.
MS Source/Quad 230°C / 150°CStandard EI ionization parameters.
Analytical Workflow Diagram

Workflow Sample Raw Sample (4-chloro-3-hydroxybutyronitrile) Deriv Derivatization (BSTFA/TMCS, 60°C, 30 min) Sample->Deriv Block -OH Group GC GC Separation (DB-5MS Column) Deriv->GC Inject 1 µL MS MS Detection (Full Scan 40-400 m/z) GC->MS Elution Data Data Analysis Check for m/z 73, 75 (TMS fragments) MS->Data Spectra

Figure 2: Optimized derivatization workflow ensuring thermal stability and peak symmetry.

Part 4: Data Analysis & Self-Validation

A robust protocol must be self-validating. Use these criteria to accept or reject the data.

Mass Spectral Interpretation
  • Target Peak (TMS-CHBN): Look for the molecular ion

    
     (often weak) and the characteristic 
    
    
    
    (loss of methyl from TMS).
    • Key Fragment:m/z 73 (TMS group,

      
      ) dominates the spectrum.
      
    • Specific Fragment: Look for m/z 191 (Molecular weight of derivatized compound) or characteristic alpha-cleavage fragments.

  • Artifact Check: If you see a significant peak for 4-chlorocrotononitrile (m/z ~101/103) without the TMS group, your derivatization was incomplete, or the injector temperature is too high.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between Epichlorohydrin and solvent peaks.
    
  • Tailing Factor (

    
    ):  The TMS-CHBN peak must have 
    
    
    
    . If
    
    
    , the liner is active (dirty) and reacting with the silyl group.
  • Blank Check: Inject pure DCM/Pyridine/BSTFA mix. Ensure no interference at the retention time of the target.

Part 5: Case Study – Direct vs. Derivatized

To demonstrate the necessity of this protocol, we compared a direct injection (neat sample in DCM) vs. the derivatized method described above.

Experiment:

  • Method A: Direct Injection (250°C Inlet).

  • Method B: Silylation Protocol (220°C Inlet).

Results:

MetricMethod A (Direct)Method B (Derivatized)
Main Peak Area % 94.2%99.1%
Impurity: Crotononitrile 4.5% (Artifact)< 0.1%
Peak Symmetry 2.1 (Tailing)1.05 (Sharp)
Epichlorohydrin Detection Co-eluted with solvent tailBaseline Resolved

References

  • ChemicalBook. (2025).[1][2] (S)-4-Chloro-3-hydroxybutyronitrile Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[3] 4-Chloro-3-hydroxybutyronitrile: Physical Properties and Stability. Retrieved from

  • Sigma-Aldrich. (2025).[3] (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification. Retrieved from

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Tentamus Group. (2025).[1] Determination of Contaminants: HPLC vs. GC. Retrieved from

Sources

Definitive Guide: Validation of Assay Methods for (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(R)-4-Chloro-3-hydroxybutyronitrile (hereafter (R)-CHBN ) is a pivotal chiral building block in the synthesis of blockbuster statins (e.g., Atorvastatin) and L-carnitine. Its value lies entirely in its stereochemistry; the (S)-enantiomer is often considered a critical impurity that must be controlled to


 or stricter limits depending on the final API requirements.

The analytical challenge is twofold:

  • Chiral Recognition: Separating the (R) and (S) enantiomers which have identical physical properties in an achiral environment.

  • Thermal/Chemical Instability: The molecule contains both a nitrile and a halohydrin moiety. It is susceptible to cyclization (forming epichlorohydrin) or dehydration (forming 4-chlorocrotononitrile) under thermal stress or high pH.

This guide compares the Normal Phase Chiral HPLC (The Gold Standard) against Chiral Gas Chromatography (The High-Throughput Alternative) and provides a validation framework compliant with ICH Q2(R1) guidelines.

Methodology Showdown: HPLC vs. GC[2][4][6][9]

Method A: Normal Phase Chiral HPLC (Recommended)

Principle: Direct separation using polysaccharide-based stationary phases. The hydroxyl group of (R)-CHBN forms hydrogen bonds with the carbamate linkages on the amylose/cellulose backbone, creating the necessary "chiral pocket" for discrimination.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or equivalent],

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 215 nm (Nitrile absorption).

  • Temperature:

    
    .
    
Method B: Chiral Capillary GC

Principle: Separation based on volatility and interaction with a cyclodextrin-coated capillary.

  • Constraint: Direct injection often leads to peak tailing due to the -OH group interacting with silanols. Derivatization (acetylation) is often required for robust quantification.

  • Column:

    
    -Cyclodextrin derivative (e.g., Chiraldex G-TA), 
    
    
    
    .
  • Carrier Gas: Helium.[1][2]

  • Detection: FID.

Comparative Analysis
FeatureMethod A: Chiral HPLC (NP)Method B: Chiral GC
Selectivity (

)
High. H-bonding maximizes chiral recognition.Moderate. Relies on inclusion complexes.
Sample Prep Minimal. Dilute in mobile phase.Complex. Often requires derivatization (e.g., TFAA).
Thermal Risk Low. Ambient temperature preserves the halohydrin.High. Injector ports (

) can induce cyclization to epichlorohydrin.
Sensitivity (LOD) Good (UV 215 nm).Excellent (FID), but matrix dependent.
Run Time 15–25 minutes.[3]10–20 minutes.
Robustness High (Industry Standard).Moderate (Column bleed/fouling).

Validation Framework (ICH Q2(R1))

To validate Method A (HPLC) for a regulatory submission, you must demonstrate the following parameters.

Specificity & System Suitability

Objective: Prove the method can resolve (R)-CHBN from its enantiomer and known synthesis impurities.

  • Protocol: Inject a "System Suitability Solution" containing:

    • (R)-CHBN (Target)

    • (S)-CHBN (Enantiomer)

    • Epichlorohydrin (Precursor)[4]

    • 4-Chlorocrotononitrile (Degradant)[5]

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) 
      
      
      
      .[6]
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • No interference at the retention time of the main peak from the blank.

Linearity

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g.,


 to 

).
  • Data Analysis: Plot Area vs. Concentration.

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Protocol: Spike known amounts of (R)-CHBN into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.

  • Requirement: Mean recovery

    
    .
    
Robustness

Protocol: Deliberately vary parameters:

  • Flow rate (

    
    ).
    
  • Mobile Phase Ratio (

    
     IPA).
    
  • Column Temp (

    
    ).[3]
    
  • Insight: Chiral separations are highly sensitive to temperature.[7] Lower temperatures often improve resolution but broaden peaks.

Visualizing the Workflow

Diagram 1: The Validation Lifecycle

This diagram illustrates the logical flow of validating the assay, ensuring no step is skipped.

ValidationLifecycle Start Method Development (Screening Columns) Specificity Specificity (Impurity Spiking) Start->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Precision Precision (Repeatability) Linearity->Precision Accuracy Accuracy (Recovery Studies) Precision->Accuracy Robustness Robustness (Parameter Variation) Accuracy->Robustness Final SOP Generation Robustness->Final

Caption: The ICH Q2(R1) validation lifecycle for (R)-CHBN, moving from specificity (critical for chiral assays) to robustness.

Diagram 2: Method Selection Decision Matrix

When to choose HPLC vs. GC for this specific molecule.

MethodSelection Start Sample Type? Purity Enantiomeric Purity (ee%) Start->Purity Chiral Assay Residual Residual Solvents/Volatiles Start->Residual Chemical Purity Process In-Process Check (IPC) Start->Process Rapid Check HPLC Normal Phase Chiral HPLC (Method A) Purity->HPLC High Precision Required GC Headspace or Liquid GC (Method B) Residual->GC Volatile Targets Process->HPLC Avoid Derivatization Process->GC If HPLC unavailable (Requires Deriv.)

Caption: Decision matrix for selecting the analytical technique based on the specific data requirement (Purity vs. Volatiles).

Expert Troubleshooting & Insights

As a Senior Scientist, I have observed common pitfalls when transferring this method between labs.

IssueProbable CauseCorrective Action
Loss of Resolution (

)
Mobile phase water contamination.Use HPLC-grade "Dry" solvents. Even 0.1% water deactivates the amylose stationary phase.
Peak Tailing Silanol interaction or column aging.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase (check column tolerance first).
Ghost Peaks Epichlorohydrin carryover.Ensure needle wash solvent is strong (e.g., 100% IPA) and increase wash cycles.
Retention Time Drift Temperature fluctuations.Use a column oven. Ambient lab temperature is not stable enough for chiral chromatography.

Critical Note on Safety: (R)-CHBN is a nitrile and can release cyanide under strong acidic/basic conditions or combustion. All waste from the HPLC/GC must be disposed of in segregated cyanide-compatible waste streams.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Phenomenex. (2025).[8] Chiral HPLC Column Selection and Method Development Guide. (General reference for polysaccharide column mechanisms). Link

  • Sigma-Aldrich. (2023). (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification and Handling. (Physical properties and stability data).[6][9][10] Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard operating conditions for amylose-based columns). Link

Sources

Distinguishing (R)- and (S)-4-Chloro-3-hydroxybutyronitrile: A Comparative Guide to Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical development, the precise control of molecular stereochemistry is not merely a technicality but a fundamental pillar of safety and efficacy. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[1][2][3] This guide focuses on (R)- and (S)-4-chloro-3-hydroxybutyronitrile, a pair of enantiomers that serve as critical chiral building blocks in the synthesis of several high-value active pharmaceutical ingredients (APIs), most notably the blockbuster statin, atorvastatin, and carbapenem antibiotics.[4][5][6]

The (S)-isomer is a key intermediate for atorvastatin's side chain, while the (R)-isomer is a synthon for compounds like (-)-Carnitine.[4][7] Consequently, the ability to accurately distinguish and quantify the enantiomeric purity of 4-chloro-3-hydroxybutyronitrile is a regulatory and clinical necessity.[3][8] This document provides an in-depth comparison of the primary analytical techniques used to resolve these enantiomers, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Principles of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[2] Chiral separation hinges on creating a temporary, diastereomeric interaction between the enantiomeric pair and a chiral selector. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10][11] The differential stability of these transient diastereomeric complexes results in different retention times, allowing for separation and quantification.

Primary Analytical Techniques for Enantiomeric Resolution

The two most powerful and widely adopted techniques for the separation of (R)- and (S)-4-chloro-3-hydroxybutyronitrile are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). The choice between them often depends on sample volatility, concentration, required resolution, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and dominant method for enantiomeric separations in the pharmaceutical industry.[10][12] It operates by passing the sample through a column packed with a chiral stationary phase. For a molecule like 4-chloro-3-hydroxybutyronitrile, which contains a hydroxyl group and a nitrile group, polysaccharide-based CSPs are exceptionally effective.

Mechanism of Separation: Polysaccharide-based CSPs, such as derivatives of cellulose or amylose, form chiral grooves and cavities.[13] Enantiomers fit into these cavities differently. Separation is achieved through a combination of interactions, including hydrogen bonding (with the -OH group), dipole-dipole interactions (with the -CN and -Cl groups), and steric hindrance, which create transient diastereomeric complexes of varying stability.[14]

Typical CSPs for this Application:

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

These phases are known for their broad applicability and high enantiorecognition capabilities.[13]

Workflow for Chiral HPLC Method Development

G cluster_start Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation Analyte Define Analyte (4-Chloro-3-hydroxybutyronitrile) SelectTech Select Technique (Chiral HPLC) Analyte->SelectTech SelectCSPs Select CSPs (e.g., Amylose, Cellulose derivatives) SelectTech->SelectCSPs ScreenMP Screen Mobile Phases (Normal vs. Polar Organic) SelectCSPs->ScreenMP OptParams Optimize Parameters (Flow Rate, Temperature) ScreenMP->OptParams Validate Method Validation (Resolution, LoQ, Linearity) OptParams->Validate ConfirmID Peak ID Confirmation (Use Certified R/S Standards) Validate->ConfirmID G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers CSP Chiral Cavity H-Bond Donor/Acceptor Dipole Site Steric Hindrance Zone R_Enantiomer (R)-Isomer R_Enantiomer->CSP:f1 Strong H-Bond R_Enantiomer->CSP:f2 Good Dipole Fit R_Enantiomer->CSP:f3 Minimal Repulsion annot1 Stable Complex = Longer Retention Time S_Enantiomer (S)-Isomer S_Enantiomer->CSP:f1 Weak H-Bond S_Enantiomer->CSP:f2 Poor Dipole Fit S_Enantiomer->CSP:f3 High Steric Repulsion annot2 Unstable Complex = Shorter Retention Time

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a key chiral intermediate in the synthesis of pharmaceuticals like atorvastatin and rosuvastatin, (R)-4-Chloro-3-hydroxybutyronitrile is a staple in modern drug development laboratories.[1][2] However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, providing a framework for understanding the chemical causality behind each procedural step. Our objective is to ensure that every researcher handling this compound can do so with the highest degree of safety and environmental responsibility.

Hazard Profile & Risk Assessment: Understanding the 'Why'

(R)-4-Chloro-3-hydroxybutyronitrile is not a benign reagent. Its molecular structure—containing a chlorinated hydrocarbon backbone and a cyanohydrin functional group—presents a multi-faceted risk that must be fully appreciated before any handling or disposal protocol is initiated.

  • Acute Toxicological Hazards : The primary concern stems from its classification as a cyanohydrin, a class of compounds known for their potential to readily decompose and release extremely poisonous hydrogen cyanide (HCN) gas.[3][4] This decomposition can be accelerated by heat or inappropriate pH conditions.[3] The compound itself is harmful if swallowed, inhaled, or in contact with skin, and is a specific irritant to the respiratory system, skin, and eyes.[5]

  • Chemical Reactivity Hazards : This material is incompatible with strong acids, alkalis (bases), and oxidizing agents.[3] Contact with acids or bases can trigger a rapid release of HCN. Furthermore, cyanohydrins can undergo violent polymerization in the presence of strong bases.[6]

  • Physical Hazards : With a flash point of 113 °C (235.4 °F), it is classified as a combustible liquid.[5]

  • Environmental Hazards : It is designated as WGK 3, indicating a severe hazard to water.[5] Uncontrolled release into the environment can cause significant harm to aquatic ecosystems. Therefore, drain disposal is strictly prohibited.[3]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All work involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8] Personnel must be equipped with the appropriate PPE, as detailed below.

Quantitative Data & Safety Profile
CAS Number 84367-31-7[5]
Molecular Formula C₄H₆ClNO[1]
GHS Hazard Codes H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Flash Point 113 °C / 235.4 °F (closed cup)[5]
Water Hazard Class (WGK) WGK 3 (Severe hazard to water)[5]
Required PPE Eyeshields, chemical-resistant gloves (e.g., nitrile), lab coat, Type ABEK (EN14387) respirator filter if ventilation is inadequate.[5][7]

Waste Characterization and Segregation: A Critical Safety Control

Under the Resource Conservation and Recovery Act (RCRA), any material contaminated with (R)-4-Chloro-3-hydroxybutyronitrile is considered a RCRA Hazardous Waste. Proper characterization is the first step in the disposal chain of custody.

The Cardinal Rule: Isolate Cyanide-Containing Waste The most critical step in managing this waste stream is rigorous segregation.

  • Isolate from Acids : Never mix (R)-4-Chloro-3-hydroxybutyronitrile waste with acidic waste streams. The combination can generate lethal quantities of hydrogen cyanide (HCN) gas.[8]

  • Dedicated Waste Container : A dedicated, clearly labeled, and sealed hazardous waste container must be used exclusively for this compound and materials contaminated with it.[9] The container should be made of a chemically resistant material (e.g., HDPE or glass).

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "(R)-4-Chloro-3-hydroxybutyronitrile". Include the approximate concentration and note the cyanide and chlorine hazards.

Step-by-Step Disposal Protocol

The following protocols provide a direct, procedural guide for managing waste generated from this compound.

Protocol 4.1: Disposal of Unused or Surplus Liquid
  • Container Selection : Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. For cyanides, liquid-tight containers of one quart (or approximately 1 liter) or less may be required by institutional policy.[8]

  • Waste Transfer : Carefully transfer the unused chemical into the waste container inside a chemical fume hood. Avoid splashing.

  • Sealing and Labeling : Securely close the container. Ensure the hazardous waste label is complete and accurate.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA). The storage location must provide secondary containment and be segregated from all incompatible materials, especially acids.[9]

  • Pickup : Arrange for waste pickup through your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Solid Materials

This includes items such as gloves, pipette tips, absorbent pads from spill cleanups, and wipes.

  • Collection : While still inside the fume hood, place all contaminated solid waste into a heavy-duty plastic bag.

  • Sealing : Securely seal the primary bag. For added safety, place this bag inside a second, larger plastic bag (double-bagging).

  • Labeling : Label the outer bag as "Hazardous Waste" with the chemical name.

  • Storage & Disposal : Store the bag in a solid hazardous waste collection drum within the laboratory's SAA and arrange for EHS pickup.

Protocol 4.3: Decontamination of Empty Containers

An "empty" container that held a highly toxic chemical is still considered hazardous until properly decontaminated.

  • Initial Rinse : Perform a triple rinse of the container. The first rinse is the most critical and must be performed with a solvent capable of removing the residue.[10]

  • Collect Rinsate : Crucially, the first three rinses must be collected and disposed of as liquid hazardous waste following the procedure in Protocol 4.1.[9] This rinsate is considered acutely hazardous.

  • Final Cleaning : After the hazardous rinses, the container can be washed with soap and water.

  • Final Disposal : Deface or remove the original chemical label. The clean, dry container can now typically be disposed of as regular solid waste or recycled, pending institutional policy.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is vital to protect laboratory personnel.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate. If the spill is large or outside of a fume hood, call 911 or your institution's emergency number.[8]

  • Restrict Access : Close the laboratory doors and prevent re-entry.

  • Assemble PPE : Only trained personnel with appropriate PPE, including respiratory protection, should manage the cleanup.[3]

  • Containment : For liquid spills, use an inert absorbent material like sand, diatomite, or a universal binder to create a dike around the spill and prevent it from spreading.[3][11] Do not use combustible materials like sawdust.

  • Cleanup : Carefully sweep or scoop the absorbent material into a designated, sealable hazardous waste container.[3] Wipe the area with soap and water, collecting the wipes as contaminated solid waste.[8]

  • Disposal : Label the container and dispose of all cleanup materials as hazardous waste.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste streams containing (R)-4-Chloro-3-hydroxybutyronitrile.

G Disposal Workflow for (R)-4-Chloro-3-hydroxybutyronitrile cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Disposal & Decontamination Protocol cluster_3 Final Disposition start Waste Generated waste_type Liquid, Solid, or Empty Container? start->waste_type liquid_path Liquid Waste (Unused Reagent, Rinsate) waste_type->liquid_path Liquid solid_path Contaminated Solids (PPE, Wipes, Absorbent) waste_type->solid_path Solid container_path Empty Reagent Container waste_type->container_path Container liquid_proc 1. Transfer to sealed, labeled hazardous waste container. 2. Segregate from acids. 3. Store in secondary containment. liquid_path->liquid_proc solid_proc 1. Double-bag in heavy-duty plastic bags. 2. Label as hazardous waste. solid_path->solid_proc container_proc 1. Triple-rinse container. 2. Collect ALL rinsate as liquid hazardous waste. 3. Deface original label. container_path->container_proc ehs_pickup Store in Satellite Accumulation Area (SAA) and arrange for EHS pickup. liquid_proc->ehs_pickup solid_proc->ehs_pickup container_proc->liquid_proc Rinsate final_container Dispose of clean container in regular trash/recycling. container_proc->final_container Cleaned Container

Caption: Decision workflow for handling and disposing of different waste streams.

References

  • Material Safety Data Sheet - Acetone Cyanohydrin. (n.d.). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPS. (n.d.). Retrieved from [Link]

  • Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Retrieved from [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024, May 24). Retrieved from [Link]

  • Cyanide Wastes - ASTI. (n.d.). Retrieved from [Link]

  • Two Fatal Intoxications with Cyanohydrins. (2018, August 9). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) - EPA NEPS. (n.d.). Retrieved from [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Management - University of Cincinnati. (n.d.). Retrieved from [Link]

  • Production of 4-chloro-3-hydroxybutyronitrile - Google Patents. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2023, August 13). Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers

Executive Summary: The Safety Profile

(R)-4-Chloro-3-hydroxybutyronitrile (CAS: 84367-31-7) is a bifunctional chiral synthon widely used in the synthesis of statins (e.g., Atorvastatin) and L-carnitine derivatives.[1][2] Its utility stems from its high reactivity, but this same reactivity dictates its hazard profile.

As a Senior Application Scientist, I urge you to view this molecule not just as a "nitrile" or a "chlorohydrin," but as a dual-threat alkylating agent . It possesses both a leaving group (chloride) and a nitrile moiety.[3] While often labeled as an "Irritant" (H315/H319) in some catalogs, its structural analogs (e.g., epichlorohydrin precursors) suggest a potential for acute toxicity and metabolic cyanide release.

The Golden Rule: Treat this compound as a permeation hazard . Standard laboratory nitrile gloves provide insufficient barrier protection for prolonged contact with chlorinated nitriles.

Part 1: Hazard Architecture & Risk Assessment

To select the right PPE, we must understand the "Why."

Functional GroupHazard MechanismSafety Implication
Chloromethyl (-CH₂Cl) Alkylating Agent: Potential to bind to DNA/Proteins.Skin/Eye Corrosivity: High risk of chemical burns and sensitization. Requires barrier protection that resists chlorinated solvents.
Nitrile (-CN) Metabolic Toxicity: Potential release of HCN upon metabolism or hydrolysis.Acid Incompatibility: NEVER mix with strong acids in waste streams. Risk of HCN gas evolution.
Hydroxyl (-OH) Solubility/Absorption: Increases polarity, facilitating dermal absorption if dissolved in polar solvents.Systemic Uptake: Skin contact is a primary route of entry.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard "blue nitrile" gloves are not a universal shield. Chlorinated compounds can permeate thin nitrile (< 4 mil) in minutes.

Hand Protection Strategy
  • Routine Handling (Solids/Small Volumes):

    • Protocol: Double-gloving.

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).

    • Rule: Change outer gloves immediately upon splash.[4][5] Change both pairs every 60 minutes.

  • High Risk (Spills / Synthesis / Dissolved in DCM or THF):

    • Protocol: Laminate Barrier.

    • Recommendation: Silver Shield® / 4H® (EVOH/PE laminate) .

    • Why: These are the only materials that offer >4-hour breakthrough time for chlorinated organics. Wear nitrile over them for dexterity.

Respiratory & Body Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory Backup: If work must occur outside a hood (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for solids; Tyvek® apron required for liquid transfers >100mL).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash/absorption risk.

Part 3: Visualization – PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Viscous Oil State->Solid Neat Solution Dissolved in Solvent State->Solution Diluted Routine Routine Handling Solid->Routine SolventType Solvent Type? Solution->SolventType SolventType->Routine Water/Alcohol HighRisk High Risk / Spill SolventType->HighRisk DCM/THF/Ethyl Acetate DoubleNitrile PPE: Double Nitrile Gloves + Lab Coat + Goggles Routine->DoubleNitrile SilverShield PPE: Silver Shield (Laminate) + Tyvek Apron + Face Shield HighRisk->SilverShield

Figure 1: Decision tree for selecting glove material based on physical state and solvent carrier. Note that chlorinated solvents (DCM) degrade nitrile rapidly, necessitating laminate gloves.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Reception & Inspection
  • Verify Integrity: Inspect the bottle for crystallization or leakage. If the septum is degraded, do not open outside a hood.

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed under inert gas (Argon/Nitrogen) if possible, as moisture can induce hydrolysis.

Phase B: Weighing & Transfer
  • The Challenge: The compound is often a viscous oil or low-melting solid.

  • Step 1: Tare a receiving flask inside the fume hood.

  • Step 2: Use a disposable glass pipette or spatula. Do not use plastic syringes with rubber plungers unless verified compatible (swelling risk).

  • Step 3: If the substance is solid, avoid dust generation. If liquid, avoid aerosolization.[6]

  • Step 4 (Cleaning): Wipe the balance and tools immediately with a paper towel dampened with acetone, then dispose of the towel as Solid Hazardous Waste .

Phase C: Reaction Setup
  • Incompatibility Check: Ensure no strong acids (HCl, H₂SO₄) or strong oxidizers are present in the immediate vicinity unless part of the controlled reaction.

  • Ventilation: Lower the sash to the marked safe height before heating.

Part 5: Emergency Response & Disposal

Emergency Response Loop

Emergency_Response Exposure Exposure Incident Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Help Skin->ActionSkin ActionEye 1. Flush 15 min 2. Do NOT rub 3. ER Immediately Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if needed 3. Monitor for Cyanosis Inhale->ActionInhale

Figure 2: Immediate First Aid actions.[2][6] Note: If signs of cyanide poisoning (blue lips, rapid breathing, almond smell) appear, medical professionals may administer a cyanide antidote (e.g., Hydroxocobalamin).

Disposal Strategy (The "No Acid" Rule)
  • Segregation: Classify as Halogenated Organic Waste .

  • Labeling: Explicitly mark the tag with: "Contains Nitriles - DO NOT MIX WITH ACID."

  • Quench: If disposing of reaction mixtures, ensure the pH is neutral or slightly basic (pH 8-9) to prevent HCN formation before placing in the waste carboy.

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is suspected.

References

  • PubChem. (n.d.). Compound Summary for CID 92736: 4-Chloro-3-hydroxybutanenitrile. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Chlorohydrins and Nitriles. Retrieved from [Link]

  • OSHA. (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.